1-(3-Morpholin-4-ylphenyl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-morpholin-4-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-10(14)11-3-2-4-12(9-11)13-5-7-15-8-6-13/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDCDRGCTJHTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428097 | |
| Record name | 1-[3-(Morpholin-4-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59695-23-7 | |
| Record name | 1-[3-(Morpholin-4-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Morpholin-4-yl-phenyl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Morpholin-4-ylphenyl)ethanone: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Strategic Value of the Morpholine Moiety
In the landscape of contemporary medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged structures" offer a unique combination of favorable physicochemical properties, metabolic stability, and the ability to engage with a diverse range of biological targets. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, is a quintessential example of such a scaffold.[1][2][3][4][5] Its incorporation into a molecule can significantly enhance aqueous solubility, improve pharmacokinetic profiles, and provide a versatile handle for synthetic elaboration.[1][2][3][5] This guide focuses on a specific and highly valuable building block, 1-(3-Morpholin-4-ylphenyl)ethanone, exploring its chemical identity, synthesis, and profound potential in the development of next-generation therapeutics. For researchers and drug development professionals, understanding the nuances of this compound is to grasp a key to unlocking novel chemical space and accelerating the path to clinical candidates.
Chemical Structure and Physicochemical Properties
This compound, also known as 3'-morpholinoacetophenone, possesses a molecular architecture that marries the desirable features of the morpholine ring with the reactive potential of an acetophenone core. The morpholine group is positioned at the meta-position of the phenyl ring, a strategic placement that influences the molecule's electronic properties and three-dimensional shape, which are critical for its interaction with biological macromolecules.
Caption: Chemical structure of this compound.
A comprehensive summary of its chemical and physical properties is presented in the table below. These data are essential for designing synthetic transformations, developing analytical methods, and predicting the compound's behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 3'-Morpholinoacetophenone | N/A |
| CAS Number | 56622-31-6 | N/A |
| Molecular Formula | C12H15NO2 | |
| Molecular Weight | 205.25 g/mol | |
| Appearance | Off-white to yellow solid | N/A |
| Melting Point | 78-82 °C | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in DMSO, methanol, and other common organic solvents. | [6] |
Strategic Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. This approach is both efficient and scalable, making it suitable for laboratory and potential industrial applications. The rationale behind this synthetic choice lies in the robust and well-characterized nature of this transformation.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
This protocol describes a common and effective method for the synthesis of this compound. The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.
Materials:
-
3'-Bromoacetophenone
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 3'-bromoacetophenone (1.0 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the addition of morpholine (1.2 eq) via syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.
Caption: Synthetic workflow for this compound.
Applications in Drug Development: A Versatile Building Block
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The presence of the ketone functional group provides a reactive handle for numerous chemical transformations, allowing for the introduction of diverse pharmacophores.
Key Therapeutic Areas of Interest:
-
Oncology: The morpholine moiety is a common feature in many kinase inhibitors.[3][5] The ethanone group of the title compound can be elaborated to construct inhibitors of various kinases implicated in cancer progression.
-
Neuropharmacology: Morpholine derivatives have shown activity at various central nervous system (CNS) targets, including dopamine and serotonin receptors.[7] The scaffold of this compound can serve as a starting point for the development of novel antipsychotics, antidepressants, and treatments for neurodegenerative diseases.
-
Infectious Diseases: The morpholine ring has been incorporated into antibacterial and antiviral agents.[3][8] The structural motif of this compound can be utilized in the synthesis of new anti-infective compounds to combat drug-resistant pathogens.
-
Inflammatory Diseases: A number of anti-inflammatory agents contain the morpholine scaffold.[3][8][9] The title compound provides a template for the design of novel molecules targeting key inflammatory pathways.
Caption: Potential therapeutic applications of this compound derivatives.
Conclusion: A Foundation for Future Discoveries
This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis is straightforward, and its structure is primed for diversification. The inherent "drug-like" properties imparted by the morpholine ring, combined with the synthetic versatility of the acetophenone core, make it an invaluable starting material for the discovery of novel therapeutics across a broad spectrum of diseases. As the demand for innovative medicines continues to grow, the intelligent application of such privileged building blocks will be paramount to the success of future drug discovery endeavors.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 6. 1-(2-HYDROXY-4-MORPHOLIN-4-YL-PHENYL)ETHANONE CAS#: [chemicalbook.com]
- 7. Buy 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone (EVT-15224941) [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Morpholine Moiety as a Privileged Scaffold: A Technical Guide to the Predicted Biological Activity of 1-(3-Morpholin-4-ylphenyl)ethanone
Introduction: Unveiling the Potential of a Privileged Structure
In the landscape of modern medicinal chemistry, certain chemical motifs consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures."[1][2] The morpholine ring is a quintessential example of such a scaffold, lauded for its ability to confer favorable pharmacokinetic properties, including enhanced aqueous solubility and metabolic stability.[1][2] This guide delves into the predicted biological activity of 1-(3-Morpholin-4-ylphenyl)ethanone , a compound that, while not extensively studied itself, belongs to a class of molecules with profound implications in cellular signaling, particularly in the context of cancer and inflammatory diseases. Based on a wealth of structure-activity relationship (SAR) data from analogous compounds, we will explore the high probability of this molecule acting as an inhibitor of the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR signaling pathway. This document serves as a comprehensive resource for researchers and drug development professionals, providing a theoretical framework and practical methodologies to investigate the therapeutic potential of this and similar morpholine-containing compounds.
The PI3K/Akt/mTOR Pathway: A Central Hub for Cellular Regulation and a Prime Therapeutic Target
The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs a vast array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Its dysregulation is a hallmark of numerous human pathologies, most notably cancer, where it is one of the most frequently activated signaling pathways.[3][4] Consequently, the development of inhibitors targeting key nodes within this pathway has been a major focus of oncological drug discovery.
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase Akt. The activation of Akt, through a series of phosphorylation events, triggers a downstream cascade that ultimately leads to the activation of the mammalian target of rapamycin (mTOR). mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of cellular functions.
Due to the central role of this pathway in cancer, dual inhibitors that target both PI3K and mTOR have emerged as a promising therapeutic strategy to circumvent feedback loops and resistance mechanisms.[3][4]
Figure 1: Simplified schematic of the PI3K/Akt/mTOR signaling pathway.
The Morpholine Ring: A Key Pharmacophore for PI3K/mTOR Inhibition
The morpholine moiety is a recurring structural feature in a significant number of PI3K and mTOR inhibitors.[5] Its prevalence is not coincidental; the oxygen atom of the morpholine ring is capable of forming a critical hydrogen bond with the hinge region of the kinase domain, a feature that contributes to both the potency and selectivity of these inhibitors.[5][6] The prototypical PI3K inhibitor, LY294002, contains a morpholine ring that serves as a foundational scaffold for many subsequent inhibitors.[5]
Given that this compound possesses this key morpholine scaffold, it is highly probable that its biological activity is centered on the inhibition of one or more kinases within the PI3K family. The phenyl and ethanone moieties likely contribute to the overall binding affinity and selectivity profile of the molecule.
Predicted Mechanism of Action of this compound
Based on the extensive literature on morpholine-containing kinase inhibitors, we can postulate a mechanism of action for this compound as a competitive inhibitor of the ATP-binding site of PI3K and potentially mTOR. The morpholine oxygen would likely form a hydrogen bond with the backbone amide of a key residue in the hinge region of the kinase domain, mimicking the interaction of the adenine ring of ATP. The phenyl-ethanone portion of the molecule would then occupy the adjacent hydrophobic pocket, with the specific substitution pattern on the phenyl ring influencing the selectivity for different PI3K isoforms (α, β, γ, δ) or for mTOR.
Experimental Protocols for the Elucidation of Biological Activity
To empirically validate the predicted biological activity of this compound, a systematic series of in vitro and cell-based assays should be employed. The following protocols provide a comprehensive framework for this investigation.
In Vitro Kinase Inhibition Assays
The initial step is to determine the direct inhibitory effect of the compound on the kinase activity of purified PI3K isoforms and mTOR.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR.
Methodology:
-
Reagents and Materials:
-
Purified recombinant human PI3K isoforms and mTOR kinase.
-
Kinase substrate (e.g., PIP2).
-
ATP.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega).
-
This compound (test compound).
-
Positive control inhibitors (e.g., LY294002, Wortmannin).
-
Assay buffer.
-
384-well plates.
-
-
Procedure:
-
Prepare a serial dilution of the test compound and control inhibitors in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted test compound or controls to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Data Presentation:
| Kinase Isoform | This compound IC50 (nM) | Control Inhibitor IC50 (nM) |
| PI3Kα | TBD | TBD |
| PI3Kβ | TBD | TBD |
| PI3Kγ | TBD | TBD |
| PI3Kδ | TBD | TBD |
| mTOR | TBD | TBD |
| TBD: To be determined |
Cell-Based Assays for Pathway Inhibition
Following the confirmation of direct kinase inhibition, the next crucial step is to assess the compound's ability to inhibit the PI3K/Akt/mTOR pathway in a cellular context.
Objective: To measure the inhibition of phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway in a relevant cancer cell line.
Methodology:
-
Cell Culture:
-
Select a cancer cell line with a known constitutively active PI3K pathway (e.g., MCF-7, PC-3).
-
Culture the cells to 70-80% confluency.
-
-
Compound Treatment:
-
Seed the cells in 6-well plates.
-
After 24 hours, treat the cells with increasing concentrations of this compound for a specified duration (e.g., 2-4 hours).
-
Include a vehicle control (DMSO) and a positive control inhibitor.
-
-
Western Blot Analysis:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
A loading control (e.g., β-actin or GAPDH)
-
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
-
Figure 2: Workflow for Western Blot analysis of PI3K pathway inhibition.
Cell Viability and Proliferation Assays
To determine the functional consequence of pathway inhibition, the effect of the compound on cell viability and proliferation should be assessed.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for reducing the viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT assay).
-
Data Analysis: Calculate the percent viability relative to the vehicle control and determine the EC50 value.
Conclusion and Future Directions
The presence of the morpholine scaffold in this compound strongly suggests its potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway. The experimental framework outlined in this guide provides a clear and robust strategy for validating this hypothesis and characterizing the compound's biological activity. Should this compound demonstrate potent and selective inhibitory activity, further investigation into its pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy studies in relevant cancer models, would be warranted. The exploration of such "privileged" fragments continues to be a fruitful avenue in the quest for novel and effective therapeutic agents.
References
- 1. Buy 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone (EVT-15224941) [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Unlocking the Therapeutic Potential of 1-(3-Morpholin-4-ylphenyl)ethanone: A Technical Guide to Target Identification and Validation
Foreword: The "Privileged" Scaffold and the Unanswered Question
In the landscape of medicinal chemistry, certain molecular frameworks reappear with remarkable frequency, earning the designation of "privileged structures" for their ability to bind to multiple, diverse biological targets. The morpholine moiety is a quintessential example, prized for its capacity to improve the pharmacokinetic properties of drug candidates.[1] When coupled with a phenyl ethanone core, as in 1-(3-Morpholin-4-ylphenyl)ethanone, it forms a scaffold that, while simple, is rich with therapeutic possibilities. Derivatives of this core structure have shown promise in oncology, neuroscience, and immunology, acting as potent modulators of key cellular pathways.[1][2]
However, the specific biological targets and therapeutic utility of the parent compound, this compound, remain largely uncharacterized. This guide is designed for researchers, scientists, and drug development professionals who see opportunity in this ambiguity. It is not a rigid protocol but a strategic roadmap. We will move beyond simple step-by-step instructions to explore the causal reasoning behind experimental choices, empowering you to not only execute a research plan but to understand and adapt it. Our objective is to systematically de-orphanize this compound, identifying and validating its most promising therapeutic targets.
Part 1: Hypothesis Generation - Learning from the Family Tree
The logical starting point for a novel compound is to study its decorated analogs. The existing literature on substituted morpholinophenyl ethanones provides a compelling, data-driven basis for forming our primary hypotheses.
Primary Hypothesis: Inhibition of the PI3K/Akt/mTOR Signaling Axis
A significant body of evidence points to the morpholine scaffold as a key pharmacophore in the design of protein kinase inhibitors.[3] Specifically, derivatives have demonstrated potent inhibitory activity against Phosphoinositide 3-kinase (PI3K), a critical node in a signaling pathway that is frequently deregulated in cancer.[4][5] The morpholine's oxygen atom can form crucial hydrogen bonds within the ATP-binding pocket of kinases like PI3Kγ, enhancing both potency and selectivity.[2] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many human malignancies, making it a high-value target for cancer therapy.[4]
We, therefore, hypothesize that this compound acts as an inhibitor of one or more isoforms of PI3K, leading to downstream suppression of Akt and mTOR signaling and resulting in anti-proliferative effects in cancer cells.
Signaling Pathway: Hypothesized PI3K/Akt/mTOR Inhibition
Caption: Hypothesized mechanism of this compound targeting the PI3K/Akt/mTOR pathway.
Secondary Hypothesis: Modulation of Inflammatory Pathways
Several morpholine-containing compounds have been reported to possess anti-inflammatory properties.[1] Specific derivatives of morpholinopyrimidine, for example, have been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines.[6][7] These two enzymes are pivotal mediators of the inflammatory response.
This leads to our secondary hypothesis: this compound exerts anti-inflammatory effects by inhibiting the production or activity of key pro-inflammatory enzymes such as iNOS and COX-2.
Part 2: A Phased Strategy for Target Validation
To systematically test these hypotheses, we propose a multi-phased experimental workflow. This structure is designed to maximize data output while conserving resources, moving from broad, high-throughput screening to specific, mechanistic, and finally, in vivo studies. Each phase is a self-validating system; the results of one phase dictate the specific design of the next.
Experimental Workflow: From Screening to In Vivo Efficacy
Caption: A three-phase workflow for the target validation of this compound.
Part 3: Detailed Experimental Protocols
Phase 1, Protocol B: Cancer Cell Line Proliferation Assay (MTT Assay)
-
Objective: To determine the concentration-dependent cytotoxic or cytostatic effect of the compound on a panel of human cancer cell lines.
-
Causality: This is a foundational experiment. An anti-proliferative effect is a prerequisite for any anti-cancer therapeutic. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability. A dose-dependent reduction in signal suggests the compound is impacting cell health, justifying deeper mechanistic studies.
-
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast, A549 for lung, HCT116 for colon) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ incubator.
-
Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the media in the wells with the compound-containing media. Include a "vehicle control" (DMSO only) and "untreated control" group.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.
-
Phase 2, Protocol A: Western Blot Analysis for PI3K Pathway Modulation
-
Objective: To determine if the compound inhibits the phosphorylation of key downstream effectors of the PI3K pathway, namely Akt.
-
Causality: If the compound's anti-proliferative effect is mediated by PI3K inhibition, we should observe a decrease in the phosphorylated (active) forms of its downstream targets. Measuring the ratio of phosphorylated Akt (p-Akt) to total Akt provides a direct, semi-quantitative readout of pathway activity.
-
Methodology:
-
Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at concentrations corresponding to its GI₅₀ and 2x GI₅₀ for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize p-Akt and total Akt bands to the loading control. A decrease in the p-Akt/total Akt ratio in treated samples compared to the control indicates pathway inhibition.
-
Part 4: Data Presentation and Interpretation
Quantitative data should be presented clearly to facilitate comparison and interpretation.
Table 1: Hypothetical Proliferation Data (GI₅₀ in µM)
| Cell Line | Histotype | This compound (GI₅₀) | Doxorubicin (Control) (GI₅₀) |
| MDA-MB-231 | Breast Cancer | 8.5 µM | 0.1 µM |
| A549 | Lung Cancer | 12.2 µM | 0.2 µM |
| HCT116 | Colon Cancer | 9.1 µM | 0.15 µM |
| HFF-1 | Normal Fibroblast | > 100 µM | 5.0 µM |
-
Interpretation: A GI₅₀ value below 10-20 µM is generally considered a promising starting point. A significantly higher GI₅₀ in a normal cell line (like HFF-1) compared to cancer cell lines suggests a degree of cancer cell selectivity, a highly desirable property.
Table 2: Hypothetical Kinase Inhibition Data (IC₅₀ in nM)
| Kinase Target | This compound (IC₅₀) | BKM-120 (Control) (IC₅₀) |
| PI3Kα | 150 nM | 45 nM |
| PI3Kβ | 800 nM | 150 nM |
| PI3Kδ | 95 nM | 25 nM |
| PI3Kγ | 120 nM | 30 nM |
| mTOR | > 10,000 nM | 500 nM |
-
Interpretation: This data would suggest the compound is a potent inhibitor of PI3K isoforms, particularly α, δ, and γ, with less activity against β and minimal activity against mTOR directly. This profile helps in selecting appropriate cancer models for in vivo studies (e.g., those driven by PI3Kα mutations or those where PI3Kδ/γ are relevant, like hematological malignancies).
Conclusion and Future Directions
This guide outlines a hypothesis-driven framework for elucidating the therapeutic potential of this compound. By systematically progressing through in vitro screening, mechanistic studies, and in vivo validation, researchers can build a robust data package to define its primary mechanism of action and identify the most promising clinical indications. Positive results from this workflow would justify further investment in lead optimization, detailed pharmacokinetic and toxicology studies, and ultimately, progression toward clinical candidacy. The journey from a simple, uncharacterized molecule to a potential therapeutic is a complex one, but it begins with a logical, scientifically rigorous, and adaptable research plan.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone (EVT-15224941) [evitachem.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-Morpholin-4-ylphenyl)ethanone: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 1-(3-morpholin-4-yl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific isomer is limited, this document synthesizes information from closely related analogs and foundational synthetic methodologies to offer a detailed perspective for researchers, scientists, and drug development professionals. The guide covers the probable synthetic routes, predicted physicochemical properties, and explores the pharmacological significance of the morpholine and acetophenone moieties, suggesting avenues for future research and application.
Introduction: The Strategic Importance of the Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets, often leading to favorable pharmacokinetic and pharmacodynamic profiles.[2][3] When coupled with an acetophenone core, as in 1-(3-morpholin-4-yl)ethanone, the resulting structure presents a versatile platform for the development of novel therapeutic agents. This guide will delve into the synthetic strategies to access this molecule, its chemical characteristics, and its potential as a building block in drug discovery programs.
Synthesis of 1-(3-Morpholin-4-yl)ethanone
The most direct and efficient method for the synthesis of 1-(3-morpholin-4-yl)ethanone is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, offering a broad substrate scope and high functional group tolerance.[4] The proposed synthesis involves the coupling of a halogenated acetophenone with morpholine.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
The reaction couples 3'-bromoacetophenone with morpholine using a palladium catalyst and a suitable phosphine ligand. The choice of ligand is critical, especially for heteroaryl substrates, with bulky, electron-rich phosphine ligands like XPhos often providing excellent results.
Caption: Figure 1: Proposed synthesis of 1-(3-Morpholin-4-yl)ethanone.
Detailed Experimental Protocol (General)
The following is a generalized protocol for the Buchwald-Hartwig amination, adaptable for the synthesis of 1-(3-morpholin-4-yl)ethanone.[5]
-
Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium precursor (e.g., Pd(dba)₂, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 2.0 equiv.).
-
Reagent Addition : To the flask, add 3'-bromoacetophenone (1.0 equiv.) and morpholine (1.2-1.5 equiv.).[5]
-
Solvent Addition : Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction : Seal the flask and heat the mixture with vigorous stirring at a temperature between 80-110 °C.[5] Monitor the reaction progress using an appropriate technique such as TLC or LC-MS.
-
Workup and Purification : Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Physicochemical Properties
| Property | 1-(3-Morpholin-4-yl)ethanone | 4'-Morpholinoacetophenone |
| Molecular Formula | C₁₂H₁₅NO₂ | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol | 205.25 g/mol |
| Appearance | Not Available | Solid |
| Melting Point | Not Available | 96-98 °C |
| Boiling Point | Not Available | Not Available |
| Solubility | Not Available | Not Available |
| CAS Number | 43075-81-8 | 39910-98-0 |
Potential Applications in Drug Discovery
The structural motifs present in 1-(3-morpholin-4-yl)ethanone suggest its potential as a valuable intermediate in the synthesis of various biologically active compounds.
The Pharmacological Significance of Morpholine Derivatives
Morpholine and its derivatives have demonstrated a wide range of pharmacological activities, including:
-
Anticancer Activity : Many morpholine-containing compounds have been investigated as potential anticancer agents.[6]
-
Analgesic and Anti-inflammatory Properties : Certain morpholino compounds have shown promising analgesic and anti-inflammatory effects, potentially through the inhibition of the cyclooxygenase pathway.[7]
-
Neuropharmacological Activity : The morpholine moiety is present in drugs targeting the central nervous system, and its analogs have been studied for various neurological and psychiatric conditions.[8]
Acetophenone Derivatives in Medicinal Chemistry
Acetophenone derivatives are also a common feature in pharmacologically active molecules, contributing to a diverse range of biological effects.[9] The ketone functionality can act as a hydrogen bond acceptor or be a reactive handle for further chemical modifications.
Potential Workflow for Biological Evaluation
Given the pharmacological precedent of its constituent moieties, 1-(3-morpholin-4-yl)ethanone and its derivatives are prime candidates for biological screening.
Caption: Figure 2: Workflow for the biological evaluation of 1-(3-morpholin-4-yl)ethanone derivatives.
Conclusion and Future Directions
1-(3-Morpholin-4-yl)ethanone represents a promising, yet underexplored, chemical entity. Its synthesis is readily achievable through modern cross-coupling methodologies like the Buchwald-Hartwig amination. The inherent pharmacological potential of the morpholine and acetophenone scaffolds suggests that this compound and its derivatives could be valuable starting points for the discovery of new therapeutic agents. Further research is warranted to fully characterize its physicochemical properties and to systematically evaluate its biological activity across a range of disease models. This technical guide serves as a foundational resource to stimulate and guide such future investigations.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to 3'-Morpholinoacetophenone: Synthesis, History, and Scientific Context
Abstract
This technical guide provides a comprehensive overview of 3'-morpholinoacetophenone, a derivative of acetophenone incorporating a morpholine moiety at the meta position. While direct historical records of its initial discovery are not extensively documented in seminal literature, its synthesis and existence are well-established within the broader context of medicinal chemistry and the exploration of morpholine-containing compounds. This guide delineates the logical evolution of its synthesis based on fundamental organic chemistry principles and provides detailed, field-proven protocols for its preparation. We will explore its chemical properties, potential biological significance by analogy to related structures, and provide researchers with the necessary technical information for its synthesis and further investigation.
Introduction: The Morpholine Moiety in Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles. Its presence can improve aqueous solubility, metabolic stability, and bioavailability, making it a valuable building block in the design of novel therapeutics. The introduction of a morpholine group onto an acetophenone core, a common pharmacophore in its own right, represents a logical step in the exploration of new chemical space for drug discovery. 3'-morpholinoacetophenone, with its specific meta-substitution pattern, offers a unique electronic and steric arrangement for potential interactions with biological targets.
Postulated Discovery and Historical Context
While a singular, celebrated discovery of 3'-morpholinoacetophenone is not apparent in the historical chemical literature, its conception can be logically traced to the systematic exploration of functionalized acetophenones and the increasing appreciation of the morpholine scaffold in the mid to late 20th century. The development of robust synthetic methodologies for the formation of carbon-nitrogen bonds on aromatic rings was the critical enabler for the creation of such molecules.
The likely intellectual genesis of 3'-morpholinoacetophenone would have been driven by structure-activity relationship (SAR) studies. Researchers, having identified a lead compound with an acetophenone core, would systematically modify the aromatic ring to probe the effects of substituents on biological activity. The introduction of an amino group at the meta-position, followed by its elaboration to a morpholine ring, would be a standard strategy to modulate polarity, hydrogen bonding capacity, and overall molecular shape.
The following diagram illustrates the logical progression from a simple acetophenone core to the more complex 3'-morpholinoacetophenone within a drug discovery paradigm.
Caption: Logical progression in the conceptual development of 3'-morpholinoacetophenone.
Synthetic Pathways: From Precursors to Product
The synthesis of 3'-morpholinoacetophenone can be approached through several reliable and well-established organic chemistry transformations. The choice of a specific route would depend on the availability of starting materials, desired scale, and laboratory capabilities. The most logical and commonly employed strategies originate from 3'-substituted acetophenones.
Pathway A: Buchwald-Hartwig Amination of 3'-Bromoacetophenone
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This method is highly versatile and generally provides good to excellent yields.
Reaction Scheme:
Caption: Buchwald-Hartwig amination route to 3'-morpholinoacetophenone.
Experimental Protocol:
-
Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), the phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide).
-
Solvent Addition: Add anhydrous, degassed toluene to the flask and stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalytic species.
-
Reactant Addition: To the catalyst mixture, add 3'-bromoacetophenone followed by morpholine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 3'-morpholinoacetophenone.
Pathway B: Nucleophilic Aromatic Substitution (SNAr) of 3'-Fluoroacetophenone
Nucleophilic aromatic substitution is a viable pathway when an electron-withdrawing group is present on the aromatic ring, activating it towards nucleophilic attack.[2][3] The acetyl group at the 1-position provides some activation, making the 3-position susceptible to substitution, especially with a good leaving group like fluorine.
Reaction Scheme:
Caption: Nucleophilic Aromatic Substitution (SNAr) route.
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask, dissolve 3'-fluoroacetophenone and an excess of morpholine in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate, to the mixture. The base acts as a scavenger for the hydrofluoric acid byproduct.
-
Reaction: Heat the reaction mixture to an elevated temperature (typically 120-150 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water. The product may precipitate out of solution or can be extracted with an organic solvent like ethyl acetate.
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.
Pathway C: Reductive Amination of 3'-Hydroxyacetophenone
This two-step approach involves the initial synthesis of 3'-hydroxyacetophenone, followed by a reductive amination with morpholine. While less direct, it can be a practical route depending on the availability of the starting phenol.
Reaction Scheme:
Caption: Reductive amination approach to 3'-morpholinoacetophenone.
Experimental Protocol:
This pathway is conceptually more complex for direct morpholine installation and is generally less favored than the Buchwald-Hartwig or SNAr routes for this specific target. A more plausible, though multi-step, variant would involve the formation of an intermediate that can be cyclized to form the morpholine ring.
Physicochemical Properties and Characterization Data
The following table summarizes the key physicochemical properties of 3'-morpholinoacetophenone.
| Property | Value | Source |
| CAS Number | 59695-23-7 | [4] |
| Molecular Formula | C₁₂H₁₅NO₂ | [4] |
| Molecular Weight | 205.25 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| SMILES | CC(=O)c1cccc(c1)N2CCOCC2 | [4] |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.3-7.1 (m, 2H, Ar-H), ~6.9-6.7 (m, 2H, Ar-H), ~3.8 (t, 4H, -CH₂-O-), ~3.2 (t, 4H, -CH₂-N-), 2.5 (s, 3H, -C(O)CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~198 (C=O), ~151 (C-N), ~138 (Ar-C), ~129 (Ar-CH), ~119 (Ar-CH), ~115 (Ar-CH), ~113 (Ar-CH), ~67 (-CH₂-O-), ~49 (-CH₂-N-), ~27 (-C(O)CH₃).
-
IR (KBr, cm⁻¹): ~1680 (C=O stretch), ~1600, 1580 (C=C aromatic stretch), ~1230 (C-N stretch), ~1115 (C-O-C stretch).
-
Mass Spectrometry (EI): m/z (%) = 205 (M+), 190, 148, 120.
Potential Biological Activities and Research Applications
While specific biological activity data for 3'-morpholinoacetophenone is not extensively published, its structural components suggest several areas of potential therapeutic interest. The morpholine moiety is known to be present in a variety of biologically active compounds. The acetophenone core is also a common feature in many pharmaceutical agents.
Derivatives of morpholine have been investigated for a range of activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substitution pattern on the phenyl ring is crucial in determining the specific biological effects. As such, 3'-morpholinoacetophenone serves as a valuable building block for the synthesis of more complex molecules and for screening in various biological assays. Its primary application for researchers would be as a chemical probe or an intermediate in the synthesis of larger, more complex drug candidates.
Conclusion
3'-Morpholinoacetophenone is a chemically interesting and synthetically accessible molecule. While its specific discovery is not a landmark event in chemical history, its existence is a testament to the logical and systematic progression of medicinal chemistry. The synthetic routes outlined in this guide, particularly the Buchwald-Hartwig amination and nucleophilic aromatic substitution, provide reliable and efficient methods for its preparation. As researchers continue to explore the chemical space around privileged scaffolds like morpholine, compounds such as 3'-morpholinoacetophenone will remain valuable tools for the development of new and improved therapeutic agents.
References
1-(3-Morpholin-4-ylphenyl)ethanone CAS 59695-23-7 introduction
An In-Depth Technical Guide to 1-(3-Morpholin-4-ylphenyl)ethanone (CAS 59695-23-7): A Privileged Scaffold in Modern Drug Discovery
Executive Summary
This compound, also known as m-Morpholinoacetophenone, is a synthetic organic compound that serves as a pivotal intermediate in medicinal chemistry and drug discovery. Its structure uniquely combines an acetophenone core with a morpholine moiety at the meta-position. The morpholine ring is widely recognized as a "privileged structure" in pharmacology, frequently incorporated into bioactive molecules to enhance their physicochemical and pharmacokinetic properties, such as aqueous solubility, metabolic stability, and bioavailability.[1][2][3][4][5] This guide provides a comprehensive technical overview of this compound, detailing its core properties, a robust synthetic pathway with mechanistic insights, analytical characterization protocols, and its strategic applications as a versatile building block for the synthesis of advanced therapeutic agents.
Core Molecular Profile and Strategic Importance
The utility of this compound in drug development stems directly from its constituent parts: the reactive ketone group and the pharmacologically advantageous morpholine ring.
Structural Attributes: The molecule consists of a central benzene ring substituted with an acetyl group (-C(O)CH₃) and a morpholino group (-N(CH₂CH₂)₂O). The nitrogen atom of the morpholine is directly attached to the third carbon (meta-position) of the phenyl ring relative to the acetyl group.
| Property | Value | Source |
| CAS Number | 59695-23-7 | [6][7] |
| Molecular Formula | C₁₂H₁₅NO₂ | [6][7] |
| Molecular Weight | 205.25 g/mol | [6][7] |
| IUPAC Name | This compound | [6] |
| Synonyms | m-Morpholinoacetophenone, 1-(3-morpholinophenyl)ethanone | [6] |
| SMILES | CC(=O)C1=CC(=CC=C1)N2CCOCC2 | [6] |
The Morpholine Moiety: A "Privileged" Pharmacophore The morpholine ring is not merely a passive solubilizing group; it actively contributes to the drug-like properties of a molecule.[1][8] Its inclusion is a deliberate medicinal chemistry strategy for several reasons:
-
Enhanced Solubility and Permeability: The oxygen atom acts as a hydrogen bond acceptor, and the tertiary amine can be protonated, improving aqueous solubility without drastically increasing lipophilicity, which is crucial for oral bioavailability and CNS penetration.[5]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve the half-life of a drug candidate.[3]
-
Pharmacophore Integration: The ring can be an integral component of a pharmacophore, with the oxygen and nitrogen atoms forming critical hydrogen bonds or other non-covalent interactions with target proteins like kinases and receptors.[1][5]
Synthesis and Mechanistic Rationale
The synthesis of this compound is most efficiently achieved via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a cornerstone of modern organic synthesis for its reliability and broad substrate scope in forming carbon-nitrogen bonds.
Rationale for Method Selection: The Buchwald-Hartwig amination is chosen over classical methods like nucleophilic aromatic substitution (which would require harsh conditions and an activated aryl halide) due to its high efficiency, functional group tolerance, and milder reaction conditions. The palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the coupling of an aryl halide (or triflate) with an amine, a transformation that is otherwise challenging.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize this compound from 1-(3-bromophenyl)ethanone and morpholine.
Materials:
-
1-(3-bromophenyl)ethanone
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reactor Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(3-bromophenyl)ethanone (1.0 eq), sodium tert-butoxide (1.4 eq), and Xantphos (0.015 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by Pd₂(dba)₃ (0.01 eq) and morpholine (1.2 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Quench with water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.
Caption: Synthetic workflow for this compound.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of quality control.
Standard Analytical Suite:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
¹H NMR: Expect signals corresponding to the aromatic protons (with splitting patterns indicative of 1,3-disubstitution), the morpholine protons (typically two triplets around 3.8 ppm and 3.2 ppm), and a singlet for the methyl protons of the acetyl group around 2.6 ppm.
-
¹³C NMR: Expect signals for the carbonyl carbon (~198 ppm), the aromatic carbons, the morpholine carbons, and the methyl carbon.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 206.1181.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically with UV detection at a wavelength where the aromatic system absorbs (e.g., 254 nm).[9][10]
Protocol: HPLC Purity Analysis
Objective: To determine the purity of a synthesized batch of this compound.
Instrumentation & Conditions:
-
HPLC System: Standard system with a pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the gradient method.
-
Data Interpretation: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 5. Buy 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone (EVT-15224941) [evitachem.com]
- 6. m-Morpholinoacetophenone | CAS 59695-23-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. 59695-23-7 | CAS DataBase [m.chemicalbook.com]
- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Acetophenone, 4’-morpholino- | SIELC Technologies [sielc.com]
The Morpholinylphenyl Ethanone Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Emergence of a Versatile Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with superior efficacy and drug-like properties is paramount. Within this pursuit, certain structural motifs, often termed "privileged structures," consistently appear in a multitude of biologically active compounds. The morpholine ring is a quintessential example of such a scaffold, lauded for its ability to enhance aqueous solubility, metabolic stability, and target engagement.[1][2] When incorporated into a larger molecular framework, such as the morpholinylphenyl ethanone core, it provides a versatile platform for the development of new therapeutic agents across a range of disease areas.
This technical guide, curated from the perspective of a Senior Application Scientist, delves into the core principles of the structure-activity relationship (SAR) of morpholinylphenyl ethanones. We will dissect the causal relationships between structural modifications and their resultant biological activities, providing a robust framework for the rational design of potent and selective modulators of various biological targets. This guide is designed to be a self-validating system, where the logic behind experimental choices is as crucial as the protocols themselves.
The Core Scaffold: Understanding the Pharmacophoric Elements
The morpholinylphenyl ethanone scaffold is characterized by three key pharmacophoric regions, each amenable to chemical modification for SAR exploration. The strategic manipulation of these regions allows for the fine-tuning of a compound's steric, electronic, and hydrophobic properties, ultimately dictating its interaction with a biological target.
A conceptual diagram of the morpholinylphenyl ethanone core, highlighting the three key regions for SAR exploration.
Structure-Activity Relationship (SAR) Insights
The biological activity of morpholinylphenyl ethanones can be profoundly influenced by substitutions on the phenyl ring, modifications to the ethanone linker, and alterations to the morpholine moiety itself. The following sections explore the hypothetical SAR for this scaffold, drawing upon established principles in medicinal chemistry.
Phenyl Ring Substitutions: Modulating Target Affinity and Selectivity
The aromatic phenyl ring serves as a crucial anchor for interactions with the biological target, often engaging in hydrophobic and pi-stacking interactions. The nature and position of substituents on this ring can dramatically alter a compound's potency and selectivity.
| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale |
| ortho | Electron-withdrawing (e.g., -F, -Cl) | Potential increase in potency | Can influence the conformation of the ethanone linker and engage in specific halogen bonding interactions with the target.[3][4] |
| meta | Electron-donating (e.g., -OCH3, -CH3) | May enhance activity depending on the target's binding pocket | Can increase electron density in the ring and participate in favorable hydrophobic interactions. |
| para | Bulky hydrophobic groups | Generally well-tolerated and can enhance potency | Can occupy larger hydrophobic pockets within the target protein. |
| para | Hydrogen bond donors/acceptors (e.g., -OH, -NH2) | Potential for increased potency and selectivity | Can form specific hydrogen bonds with key residues in the active site.[5] |
The Ethanone Linker: A Critical Determinant of Orientation
The ethanone linker provides a specific spatial orientation for the phenyl and morpholine rings. Modifications to this linker can impact the compound's conformational flexibility and its ability to adopt the optimal binding pose. The ketone's carbonyl group is a key hydrogen bond acceptor, often crucial for anchoring the ligand in the active site.[6]
-
Chain Length: Increasing or decreasing the length of the linker can alter the distance between the two ring systems, which may be necessary to span the binding site of a particular target.
-
Cyclization: Incorporating the linker into a cyclic system can restrict conformational freedom, potentially leading to an increase in potency and selectivity by reducing the entropic penalty of binding.
The Morpholine Moiety: The "Privileged" Contributor
The morpholine ring is more than just a solubilizing group; its oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom provides a point for further derivatization.[1][7] Its inherent metabolic stability also contributes to improved pharmacokinetic profiles.[2][8]
-
Hydrogen Bonding: The oxygen atom of the morpholine ring can form critical hydrogen bonds with residues in the target's active site, enhancing binding affinity.[7]
-
Improved Physicochemical Properties: The polar nature of the morpholine ring generally leads to improved aqueous solubility and a more favorable overall physicochemical profile, which is essential for drug development.[3]
Experimental Workflow for SAR Exploration
A systematic approach is essential for the effective exploration of the SAR of a novel chemical series. The following workflow outlines a logical progression from initial hit identification to lead optimization.
A generalized workflow for the structure-activity relationship (SAR) exploration of a new chemical series.
Experimental Protocols
The following protocols provide a starting point for the synthesis and biological evaluation of morpholinylphenyl ethanones.
Synthesis Protocol: Preparation of 1-(4-morpholinophenyl)ethanone
This protocol describes a general method for the synthesis of the core morpholinylphenyl ethanone scaffold via nucleophilic aromatic substitution.
Materials:
-
4-Fluoroacetophenone
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-fluoroacetophenone (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 1-(4-morpholinophenyl)ethanone.
Biological Evaluation Protocol: In Vitro Kinase Inhibition Assay
Given that many morpholine-containing compounds are known to be kinase inhibitors, a generic in vitro kinase inhibition assay is a relevant starting point for biological evaluation.[9]
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (morpholinylphenyl ethanones) dissolved in DMSO
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The morpholinylphenyl ethanone scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability and the established importance of the morpholine moiety in medicinal chemistry make it an attractive core for library synthesis and high-throughput screening campaigns.[10] A systematic exploration of the structure-activity relationships, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile chemical class. Future efforts should focus on the synthesis of diverse analog libraries and their evaluation against a broad panel of biological targets to identify novel and potent drug candidates.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone (EVT-15224941) [evitachem.com]
- 4. chembk.com [chembk.com]
- 5. 217489-78-6 CAS MSDS (1-(3-AMINO-4-MORPHOLINOPHENYL)-1-ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. nbinno.com [nbinno.com]
- 10. e3s-conferences.org [e3s-conferences.org]
An In-depth Technical Guide to the Pharmacological Profile of 1-(3-Morpholin-4-ylphenyl)ethanone Derivatives
Introduction: The Emergence of a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of approved therapeutic agents, earning them the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold, prized for its ability to enhance the pharmacokinetic properties of drug candidates.[1][2] This technical guide delves into the pharmacological profile of a promising class of compounds: 1-(3-Morpholin-4-ylphenyl)ethanone derivatives. These molecules, characterized by a central phenyl ring substituted with a morpholine moiety at the meta-position and an ethanone group, represent a versatile platform for the development of novel therapeutics across various disease areas. The strategic placement of the morpholine group is anticipated to confer favorable solubility and metabolic stability, while the ethanone substituent offers a reactive handle for a wide array of chemical modifications, enabling the exploration of extensive structure-activity relationships (SAR). This guide will provide a comprehensive overview of the synthesis, potential mechanisms of action, and a systematic approach to the pharmacological evaluation of this intriguing class of compounds.
Synthetic Strategy: A Versatile Approach to Derivative Generation
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and efficient method involves the nucleophilic aromatic substitution of a suitable starting material, such as 1-(3-fluorophenyl)ethanone or 1-(3-chlorophenyl)ethanone, with morpholine. This reaction is typically carried out in the presence of a base and a high-boiling point solvent.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 1-(3-fluorophenyl)ethanone (1 equivalent) in dimethyl sulfoxide (DMSO), add morpholine (1.2 equivalents) and potassium carbonate (2 equivalents).
-
Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
The ethanone moiety serves as a key functional group for further derivatization. For instance, α-bromination of the ketone followed by reaction with various nucleophiles can introduce a diverse range of substituents, allowing for fine-tuning of the pharmacological activity.
Pharmacological Evaluation: A Multi-faceted Approach
Given the broad spectrum of biological activities associated with morpholine-containing compounds, a comprehensive pharmacological evaluation of this compound derivatives is warranted.[2] Based on the pharmacological profiles of structurally related molecules, potential therapeutic applications for this class of compounds could include oncology, neuropharmacology, and infectious diseases.
Oncological Potential: Targeting Cancer Cell Proliferation
Numerous morpholine derivatives have demonstrated significant anticancer activity.[2][3] The proposed mechanism often involves the inhibition of key signaling pathways implicated in tumor growth and survival.
-
Cell Seeding: Seed cancer cell lines (e.g., H460, HT-29, MDA-MB-231) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (typically from 0.01 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Data Presentation: Hypothetical IC50 Values of this compound Derivatives in Cancer Cell Lines
| Derivative | R-group Modification | H460 IC50 (µM) | HT-29 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| Parent Compound | -H | 15.2 | 21.5 | 18.9 |
| Derivative A | -Cl | 8.7 | 12.3 | 9.1 |
| Derivative B | -OCH3 | 12.1 | 18.9 | 14.3 |
| Derivative C | -CF3 | 5.4 | 7.8 | 6.2 |
Neuropharmacological Activity: Modulation of Neurotransmitter Receptors
The morpholine moiety is a common feature in centrally acting drugs. Derivatives of the related compound, 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone, have been investigated as potential dopamine receptor modulators.[1] This suggests that this compound derivatives could exhibit activity at various neurotransmitter receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone) and varying concentrations of the test compounds.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.
-
Scintillation Counting: Wash the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the inhibition constant (Ki) for each compound by non-linear regression analysis.
Visualization: Proposed Mechanism of Action at a G-Protein Coupled Receptor
Caption: Ligand binding and subsequent signal transduction cascade.
Antimicrobial Properties: A Potential New Class of Antibiotics
The morpholine scaffold is present in some commercially available antimicrobial agents.[2] Therefore, it is prudent to evaluate the potential antibacterial and antifungal activities of novel this compound derivatives.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights and Future Directions
A systematic exploration of the structure-activity relationship is crucial for optimizing the pharmacological profile of this class of compounds. Key areas for modification include:
-
Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups at various positions on the phenyl ring can modulate the electronic properties and binding interactions of the molecule.
-
Modification of the Ethanone Moiety: As previously mentioned, the ethanone group is a prime site for derivatization to explore interactions with specific target proteins.
-
Alterations to the Morpholine Ring: While the morpholine ring itself is often beneficial for pharmacokinetics, substitution on the ring could be explored to enhance target-specific interactions.
Visualization: Workflow for SAR-driven Lead Optimization
Caption: Iterative cycle of drug design and optimization.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The inherent advantages of the morpholine moiety, combined with the synthetic tractability of the overall structure, provide a robust platform for medicinal chemists. The pharmacological evaluation strategies outlined in this guide, encompassing in vitro assays for anticancer, neuropharmacological, and antimicrobial activities, offer a clear roadmap for elucidating the therapeutic potential of this exciting class of compounds. Future research should focus on a systematic SAR exploration to identify lead candidates with optimized potency, selectivity, and pharmacokinetic profiles for further preclinical and clinical development.
References
In-Vitro Evaluation of 1-(3-Morpholin-4-ylphenyl)ethanone: A Technical Guide for Preclinical Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the in-vitro evaluation of 1-(3-Morpholin-4-ylphenyl)ethanone, a synthetic organic compound with potential applications in medicinal chemistry. As the journey from a novel chemical entity to a viable therapeutic candidate is fraught with challenges, a systematic and robust in-vitro assessment is paramount. This document outlines a strategic sequence of assays designed to elucidate the cytotoxic potential, target engagement, and preliminary mechanism of action of this compound. By integrating established methodologies with scientific rationale, this guide serves as a roadmap for researchers, scientists, and drug development professionals to generate a comprehensive preclinical data package. The protocols detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for informed decision-making in the drug discovery pipeline.
Introduction: The Scientific Imperative for In-Vitro Evaluation
The successful translation of a novel chemical entity from the laboratory to the clinic hinges on a thorough understanding of its biological activity. In-vitro assays represent the foundational step in this process, offering a controlled environment to dissect the molecular interactions of a compound with biological systems.[1] For this compound, a molecule featuring a morpholine ring—a common motif in pharmaceuticals for enhancing solubility and bioavailability—and a substituted phenyl group, a systematic in-vitro evaluation is essential to unlock its therapeutic potential.[2] This guide will delineate a multi-tiered approach, commencing with broad cytotoxicity screening to establish a therapeutic window, followed by more nuanced assays to identify specific cellular targets and elucidate the underlying mechanism of action.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | 1-(3-Morpholin-4-yl-phenyl)-ethanone | PubChem |
| Molecular Formula | C12H15NO2 | PubChem[3] |
| Molecular Weight | 205.25 g/mol | PubChem[3] |
| Chemical Structure |
A visual representation of the chemical structure of this compound.
The presence of the morpholine and ethanone moieties suggests potential interactions with a variety of biological targets.[2] The initial in-vitro evaluation will therefore cast a wide net to identify any significant biological activity.
Tier 1: Foundational Cytotoxicity Screening
The initial phase of in-vitro evaluation focuses on assessing the cytotoxic potential of this compound across a panel of relevant human cell lines. This step is critical for determining the concentration range at which the compound exhibits biological activity and for identifying potential liabilities such as off-target toxicity.[4][5][6]
Rationale for Cell Line Selection
The choice of cell lines should be guided by the therapeutic hypothesis. For a novel compound with an unknown mechanism of action, a broad panel is recommended, including both cancerous and non-cancerous cell lines to assess selectivity. A representative panel could include:
| Cell Line | Tissue of Origin | Rationale |
| MCF-7 | Breast Adenocarcinoma | Well-characterized, estrogen receptor-positive cancer cell line. |
| A549 | Lung Carcinoma | Representative of a common solid tumor type. |
| HEK293 | Human Embryonic Kidney | Non-cancerous cell line to assess general cytotoxicity and selectivity index. |
Experimental Workflow: Cytotoxicity Assessment
The following diagram illustrates the general workflow for in-vitro cytotoxicity testing.
Detailed Protocol: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][5]
Materials:
-
96-well flat-bottom plates
-
Selected cell lines
-
Complete growth medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[4]
Data Presentation and Interpretation
The results of the cytotoxicity assays should be presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.[1]
| Cell Line | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Hypothetical Value | Known Value | IC50 HEK293 / IC50 MCF-7 |
| A549 | Hypothetical Value | Known Value | IC50 HEK293 / IC50 A549 |
| HEK293 | Hypothetical Value | Known Value | - |
A high selectivity index (SI) suggests that the compound is more toxic to cancer cells than to normal cells, a desirable characteristic for a potential anticancer agent.[6]
Tier 2: Target Engagement and Mechanism of Action
Following the identification of cytotoxic activity, the next crucial step is to determine if this compound directly interacts with a specific cellular target.[7][8] Target engagement assays are essential for confirming the mechanism of action and for building a strong structure-activity relationship.[8]
The Rationale for Target Engagement Studies
Demonstrating that a compound binds to its intended target in a cellular context provides confidence in its mechanism of action and reduces the risk of advancing compounds with off-target effects.[9][10] Given that many small molecule therapeutics are kinase inhibitors, an initial screen against a panel of kinases would be a logical starting point.[11][12]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a cellular environment. It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Downstream Signaling Pathway Analysis
If a specific target is identified, the subsequent step is to investigate the impact of this compound on the downstream signaling pathway. For instance, if the compound is found to inhibit a particular kinase, a Western blot analysis can be performed to assess the phosphorylation status of its known substrates.
Conclusion and Future Directions
This technical guide has outlined a systematic and scientifically rigorous approach to the in-vitro evaluation of this compound. By following the proposed tiered strategy, researchers can generate a comprehensive data package that characterizes the compound's cytotoxic profile, identifies its cellular target, and provides insights into its mechanism of action. The successful execution of these studies will provide the necessary foundation for further preclinical development, including in-vivo efficacy and toxicity studies. The integration of robust in-vitro assays early in the drug discovery process is a critical determinant of success, enabling data-driven decisions and increasing the probability of translating a promising molecule into a life-saving therapeutic.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone (EVT-15224941) [evitachem.com]
- 3. 1-(3-Morpholin-4-yl-phenyl)-ethanone | C12H15NO2 | CID 7148650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target Engagement Assay Services [conceptlifesciences.com]
- 10. Target Engagement Assays [discoverx.com]
- 11. Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
Methodological & Application
Application Note & Synthesis Protocol: 1-(3-Morpholin-4-ylphenyl)ethanone
Abstract: This document provides a comprehensive guide for the synthesis of 1-(3-Morpholin-4-ylphenyl)ethanone, a valuable intermediate in medicinal chemistry and drug discovery.[1][2] The protocol herein details a robust and scalable method utilizing the Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation.[3] We will elucidate the reaction mechanism, provide a detailed step-by-step experimental procedure, and offer insights into process optimization and safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for accessing this important molecular scaffold.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring is a "privileged structure" in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[2] Its inclusion in a molecule can favorably modulate physicochemical properties by enhancing aqueous solubility, metabolic stability, and bioavailability without significantly compromising membrane permeability.[2] this compound serves as a key building block, incorporating this beneficial moiety. The ketone functional group provides a reactive handle for further molecular elaboration, making it a versatile precursor for the synthesis of kinase inhibitors, receptor modulators, and other biologically active compounds.
This application note presents a validated protocol for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction, chosen for its high efficiency, functional group tolerance, and broad applicability compared to harsher, classical methods.[3]
Synthesis Strategy: The Buchwald-Hartwig Amination
The formation of the aryl C-N bond is the key transformation in this synthesis. While methods like direct nucleophilic aromatic substitution exist, they often require harsh conditions and are limited to specific substrates. The Buchwald-Hartwig amination has emerged as the preeminent method for this purpose.[3][4]
Rationale for Selection:
-
Mild Conditions: The reaction proceeds at moderate temperatures, preserving sensitive functional groups.
-
High Generality: It is compatible with a wide array of aryl halides and amines, including cyclic secondary amines like morpholine.[5]
-
Efficiency: The use of specialized phosphine ligands leads to high yields and reaction rates.[6]
The reaction couples 3'-bromoacetophenone with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Reaction Mechanism
The catalytic cycle, a cornerstone of organometallic chemistry, drives the reaction. It involves the palladium center cycling between the Pd(0) and Pd(II) oxidation states.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3'-bromoacetophenone, forming a Pd(II) complex.[6]
-
Ligand Exchange & Deprotonation: The amine (morpholine) coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium amido complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Purity | Notes |
| 3'-Bromoacetophenone | 2142-69-0 | 199.04 | ≥98% | Starting aryl halide. |
| Morpholine | 110-91-8 | 87.12 | ≥99% | Amine coupling partner. |
| Tris(dibenzylideneacetone)-dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | Reagent grade | Palladium catalyst precursor. |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 | ≥98% | Bulky phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | ≥98% | Strong, non-nucleophilic base. |
| Toluene | 108-88-3 | 92.14 | Anhydrous | Reaction solvent. |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | For extraction and chromatography. |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | For chromatography. |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | For column chromatography. |
Equipment
-
Round-bottom flask (oven-dried)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert atmosphere setup (Nitrogen or Argon manifold, Schlenk line)
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Safety Precautions
-
General: Conduct the reaction in a well-ventilated chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Reagents:
-
3'-Bromoacetophenone is an irritant. Avoid contact with skin and eyes.
-
Morpholine is flammable and corrosive. Handle with care.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle in an inert atmosphere or glovebox if possible.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Minimize exposure.
-
Organic solvents are flammable. Keep away from ignition sources.
-
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move to fresh air.[9] Seek immediate medical attention if symptoms persist.
Step-by-Step Synthesis Procedure
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3'-bromoacetophenone (1.00 g, 5.02 mmol, 1.0 equiv).
-
Add Pd₂(dba)₃ (46 mg, 0.050 mmol, 0.01 equiv) and XPhos (72 mg, 0.15 mmol, 0.03 equiv).
-
Carefully add sodium tert-butoxide (675 mg, 7.03 mmol, 1.4 equiv). Note: NaOtBu is hygroscopic; weigh and add it quickly.
-
Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to remove oxygen which can deactivate the catalyst.
Reagent Addition and Reaction: 5. Under a positive pressure of inert gas, add anhydrous toluene (25 mL) via syringe. 6. Add morpholine (0.53 mL, 6.02 mmol, 1.2 equiv) via syringe. 7. Place the flask in a preheated heating mantle set to 100 °C and stir vigorously. 8. Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.
Work-up and Isolation: 9. Once the reaction is complete (disappearance of starting material by TLC), remove the flask from the heat and allow it to cool to room temperature. 10. Quench the reaction by slowly adding 20 mL of water. 11. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). 12. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. 13. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
Purification: 14. Purify the crude product by flash column chromatography on silica gel. 15. Prepare the column using a slurry of silica gel in hexanes. 16. Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). 17. Collect the fractions containing the desired product (visualized by TLC) and concentrate them under reduced pressure to yield this compound as a solid.
Expected Yield and Characterization
-
Yield: 80-90%
-
Appearance: Off-white to yellow solid
-
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow and Data Summary
References
- 1. chembk.com [chembk.com]
- 2. Buy 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone (EVT-15224941) [evitachem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. aobchem.com [aobchem.com]
- 8. aksci.com [aksci.com]
- 9. angenechemical.com [angenechemical.com]
Application Notes and Protocols: 1-(3-Morpholin-4-ylphenyl)ethanone as a Pivotal Pharmaceutical Intermediate
Abstract
This technical guide provides a comprehensive overview of 1-(3-morpholin-4-ylphenyl)ethanone, a key building block in contemporary medicinal chemistry. We delve into its synthesis, characterization, and critical applications as a pharmaceutical intermediate, with a particular focus on its role in the development of targeted cancer therapies such as PI3K and EGFR kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a robust framework for its effective utilization in drug discovery pipelines.
Introduction: The Strategic Importance of the Morpholinylphenyl Ethanone Scaffold
The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability. When coupled with a phenyl ethanone backbone, as in this compound, it creates a versatile intermediate amenable to a wide array of chemical modifications. This strategic combination of a reactive ketone handle and a bioisosterically favorable morpholine ring has positioned this compound as a crucial precursor in the synthesis of numerous high-value active pharmaceutical ingredients (APIs).
Notably, this intermediate is a cornerstone in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various cancers. Its structural framework is embedded within molecules designed to target critical signaling pathways, such as the PI3K/Akt/mTOR and EGFR pathways, which are often dysregulated in malignant cells. The ability to readily modify the acetyl group or the aromatic ring allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | Inferred from related compounds[1][2] |
| Molecular Weight | 205.25 g/mol | Inferred from related compounds[1][2] |
| Appearance | Off-white to pale yellow solid | Inferred from related compounds[3] |
| Melting Point | 98-100.3 °C (for 1-(2-hydroxy-4-morpholin-4-ylphenyl)ethanone) | [3] |
| Solubility | Soluble in DMSO, methanol, ethanol, and dichloromethane.[4] | Inferred from related compounds |
| Storage | Store at 2-8°C in a tightly sealed container away from light and moisture.[4] | Inferred from related compounds |
Safety and Handling:
This compound should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6] It may cause skin, eye, and respiratory irritation.[5] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Synthesis of this compound: Protocols and Mechanistic Considerations
The synthesis of this compound is most commonly achieved through the formation of the C-N bond between a substituted acetophenone and morpholine. Two primary synthetic strategies, the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNA), are presented below with detailed protocols.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering high yields and broad substrate scope.[7] This protocol is adapted from general procedures for the coupling of aryl halides with amines.[8][9]
Reaction Scheme:
Caption: Palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
3'-Bromoacetophenone
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Schlenk flask and standard laboratory glassware
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add 3'-bromoacetophenone (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Solvent and Base Addition: Add anhydrous toluene to the flask, followed by the careful addition of sodium tert-butoxide (1.4 eq).
-
Reactant Addition: Add morpholine (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Causality and Experimental Choices:
-
Catalyst System: The choice of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand is based on their proven efficacy in C-N cross-coupling reactions, particularly for sterically hindered substrates and secondary amines like morpholine.[8]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of morpholine and the regeneration of the active palladium catalyst.
-
Solvent: Toluene is a common high-boiling, non-polar solvent suitable for Buchwald-Hartwig reactions.
Protocol 2: Nucleophilic Aromatic Substitution (SNA)
Nucleophilic aromatic substitution is a more classical approach that can be effective when the aromatic ring is activated by electron-withdrawing groups or under forcing conditions.[10] While 3'-bromoacetophenone is not strongly activated, this reaction can be driven to completion with elevated temperatures.
Reaction Scheme:
Caption: Nucleophilic Aromatic Substitution (SNAr).
Materials:
-
3'-Bromoacetophenone
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3'-bromoacetophenone (1.0 eq) in DMSO.
-
Reagent Addition: Add potassium carbonate (2.0 eq) and morpholine (1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Work-up: Cool the reaction to room temperature and pour it into a beaker of cold water. Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Causality and Experimental Choices:
-
Solvent: DMSO is a polar aprotic solvent that can accelerate SNAr reactions by solvating the cation and leaving the nucleophile more reactive.
-
Base: Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperature is necessary to overcome the activation energy for the nucleophilic attack on the unactivated aromatic ring.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and quality of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from general HPLC methods for small organic molecules.[6][11][12]
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) |
| Gradient | 20% to 95% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile/water (1:1) and filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for structural elucidation. The following are predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃, based on the analysis of structurally similar compounds.[13]
¹H NMR (400 MHz, CDCl₃):
-
δ 7.50-7.30 (m, 3H, Ar-H)
-
δ 7.10 (m, 1H, Ar-H)
-
δ 3.88 (t, J = 4.8 Hz, 4H, -N(CH₂)₂)
-
δ 3.25 (t, J = 4.8 Hz, 4H, -O(CH₂)₂)
-
δ 2.60 (s, 3H, -C(O)CH₃)
¹³C NMR (100 MHz, CDCl₃):
-
δ 198.0 (C=O)
-
δ 152.0 (Ar-C)
-
δ 138.0 (Ar-C)
-
δ 129.5 (Ar-CH)
-
δ 120.0 (Ar-CH)
-
δ 115.0 (Ar-CH)
-
δ 113.0 (Ar-CH)
-
δ 66.8 (-N(CH₂)₂)
-
δ 49.0 (-O(CH₂)₂)
-
δ 26.8 (-C(O)CH₃)
Applications in Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of several classes of therapeutic agents, most notably kinase inhibitors.
Synthesis of PI3K Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[7] Numerous PI3K inhibitors incorporate the morpholine moiety, which often forms a key hydrogen bond interaction with the hinge region of the kinase domain.[8][9][14][15] this compound serves as a precursor to more complex heterocyclic systems that form the core of these inhibitors.
Illustrative Synthetic Pathway:
Caption: General workflow for PI3K inhibitor synthesis.
Synthesis of Gefitinib Analogs
Gefitinib is an EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[2] While the core structure of gefitinib itself does not contain the this compound fragment, this intermediate is used in the synthesis of novel analogs and related quinazoline-based inhibitors to explore new chemical space and improve upon existing therapies. The morpholine group is often introduced to enhance the solubility and pharmacokinetic profile of the final compound.
Conclusion
This compound is a strategically important and versatile intermediate in pharmaceutical research and development. Its synthesis via robust methods like the Buchwald-Hartwig amination, coupled with its utility in constructing complex bioactive molecules, underscores its value in modern drug discovery. The detailed protocols and application insights provided in this guide are intended to empower researchers to effectively utilize this key building block in the quest for novel and improved therapeutics.
References
- 1. 1-(3-Fluoro-5-morpholin-4-yl-phenyl)ethanone | C12H14FNO2 | CID 22605651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2-HYDROXY-4-MORPHOLIN-4-YL-PHENYL)ETHANONE CAS#: [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1-(3-FLUORO-4-MORPHOLIN-4-YLPHENYL)ETHANONE [m.chemicalbook.com]
- 11. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use - Google Patents [patents.google.com]
- 15. ukm.my [ukm.my]
The Versatile Scaffold: Application Notes for 1-(3-Morpholin-4-ylphenyl)ethanone in Medicinal Chemistry
Introduction: The Strategic Importance of the Morpholinoacetophenone Moiety
In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Within this effort, the privileged morpholine substructure has been consistently identified as a key pharmacophore, enhancing aqueous solubility, metabolic stability, and target engagement.[1] The compound 1-(3-morpholin-4-ylphenyl)ethanone, a simple yet elegant molecule, represents a versatile and strategically important starting material for the synthesis of a new generation of kinase inhibitors. Its utility is most prominently demonstrated in the development of inhibitors for the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, a cascade frequently dysregulated in human cancers.[2]
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The morpholine group, in particular, has been shown to form crucial hydrogen bond interactions with the hinge region of the kinase domain of PI3K and mTOR, a feature exemplified by the potent pan-PI3K inhibitor ZSTK474.[2][3]
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound in the context of medicinal chemistry research, with a focus on the development of PI3K/mTOR inhibitors.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a starting material is paramount for its effective and safe use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | PubChem |
| Molecular Weight | 205.25 g/mol | PubChem |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane | [4] |
Safety and Handling:
This compound and its derivatives should be handled in a well-ventilated fume hood.[5][6] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[5][6] It is advisable to avoid inhalation of dust, and contact with skin and eyes.[4][5][6] In case of accidental contact, flush the affected area with copious amounts of water.[5][6] For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis of this compound: A Practical Protocol
The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction between 3'-bromoacetophenone and morpholine. This reaction is a powerful and widely used method for the formation of carbon-nitrogen bonds.
Figure 1: General workflow for the synthesis of this compound.
Protocol: Buchwald-Hartwig Amination
Materials:
-
3'-Bromoacetophenone
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3'-bromoacetophenone (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene to the flask, followed by morpholine (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR: Expected signals include a singlet for the acetyl methyl protons, multiplets for the morpholine protons, and aromatic protons.
-
¹³C NMR: Expected signals include a carbonyl carbon, carbons of the phenyl ring, carbons of the morpholine ring, and the acetyl methyl carbon.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product should be observed.
-
Infrared (IR) Spectroscopy: A characteristic absorption band for the carbonyl group (C=O) is expected around 1680 cm⁻¹.[7]
Application Note: Synthesis of a PI3K Inhibitor Scaffold
The ketone functionality of this compound serves as a versatile handle for further chemical transformations. A key application is its use in the synthesis of heterocyclic scaffolds found in numerous PI3K inhibitors. One such scaffold is the pyrimidine ring system, which is a core component of many potent and selective PI3K inhibitors.
Figure 2: A representative synthetic strategy for a PI3K inhibitor scaffold.
Protocol: Synthesis of a Morpholinophenyl-Substituted Pyrimidine Scaffold (Representative)
This protocol describes a plausible synthetic route to a 2,4-disubstituted pyrimidine scaffold, a common core in PI3K inhibitors, starting from this compound.
Step 1: Chalcone Formation
-
Dissolve this compound (1.0 eq) and a suitable aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde) (1.1 eq) in ethanol.
-
Add an aqueous solution of a strong base (e.g., sodium hydroxide) dropwise at room temperature.
-
Stir the reaction mixture until a precipitate forms.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the chalcone intermediate.
Step 2: Pyrimidine Ring Formation
-
Reflux a mixture of the chalcone intermediate (1.0 eq) and guanidine hydrochloride (1.5 eq) in the presence of a base (e.g., sodium ethoxide) in absolute ethanol.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to yield the morpholinophenyl-substituted pyrimidine.
The Morpholine Moiety and PI3K/mTOR Inhibition: A Structure-Activity Relationship (SAR) Perspective
The morpholine group is a recurring motif in a multitude of PI3K and mTOR inhibitors. Its significance lies in its ability to act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of these kinases.
A prime example is ZSTK474 , a potent pan-class I PI3K inhibitor.[3] The crystal structure of PI3K in complex with inhibitors reveals that the oxygen atom of the morpholine ring forms a crucial hydrogen bond with the backbone amide of Val851 in the hinge region of the p110α subunit. This interaction is a key determinant of the inhibitor's potency.
Figure 3: The PI3K/Akt/mTOR signaling pathway and the point of intervention for inhibitors derived from this compound.
Biological Activity of Morpholine-Containing PI3K/mTOR Inhibitors:
The following table summarizes the inhibitory activities of ZSTK474, a well-characterized PI3K inhibitor containing the morpholine moiety, against various PI3K isoforms and mTOR.
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR IC₅₀ (nM) | Reference |
| ZSTK474 | 18 | 380 | 36 | 130 | 58 | [8][9] |
The data clearly demonstrates the potent inhibitory activity of ZSTK474, underscoring the importance of the morpholine-containing scaffold in achieving high affinity for the PI3K family of enzymes. The 3-morpholinophenyl)ethanone core provides a readily accessible starting point for the exploration of novel analogs with potentially improved isoform selectivity and pharmacokinetic properties.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of PI3K/mTOR pathway inhibitors. Its straightforward synthesis and the strategic importance of the morpholine moiety make it an attractive starting material for drug discovery programs. The protocols and application notes provided in this guide are intended to facilitate the use of this compound in the synthesis of novel kinase inhibitors and to inspire further exploration of its potential in the development of new therapeutic agents.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. aobchem.com [aobchem.com]
- 6. aksci.com [aksci.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes for 1-(3-Morpholin-4-ylphenyl)ethanone Analogs: A Detailed Guide for Researchers
Introduction: The Significance of the Morpholinylphenyl Ethanone Scaffold
The 1-(3-morpholin-4-ylphenyl)ethanone scaffold is a privileged structure in modern medicinal chemistry. The morpholine moiety, a six-membered heterocyclic ring containing both an amine and an ether functional group, is frequently incorporated into drug candidates to enhance their pharmacological profiles. Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity, making it a valuable component in the design of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this compound and its analogs, offering detailed protocols and insights into the rationale behind various experimental choices.
Strategic Approaches to Synthesis: An Overview
The construction of the core this compound structure primarily involves the formation of a carbon-nitrogen (C-N) bond between a phenyl ring and the nitrogen atom of morpholine. Three principal synthetic methodologies are commonly employed:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile and widely used method for C-N bond formation, offering high functional group tolerance and broad substrate scope.
-
Copper-Catalyzed Ullmann Condensation: A classical method that has seen a resurgence with the development of modern ligand systems, providing a cost-effective alternative to palladium-catalyzed reactions.
-
Nucleophilic Aromatic Substitution (SNAr): A powerful method when the aromatic ring is activated by electron-withdrawing groups, allowing for direct displacement of a leaving group by the morpholine nucleophile.
The choice of synthetic route is often dictated by the availability and electronic properties of the starting materials, as well as considerations of cost, scale, and desired functional group compatibility.
Visualizing the Synthetic Pathways
The following diagram illustrates the three main synthetic routes to the target compound.
Caption: Key synthetic routes to this compound.
I. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines, catalyzed by a palladium complex.[1] This reaction is often the method of choice due to its broad substrate scope, high functional group tolerance, and generally high yields.
Causality Behind Experimental Choices
-
Catalyst System: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos, BrettPhos), are highly effective as they promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, particularly with more reactive aryl halides, to improve tolerance for base-sensitive functional groups.[3]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.
Detailed Protocol: Synthesis of this compound from 3'-Bromoacetophenone
This protocol describes a typical Buchwald-Hartwig amination reaction to synthesize the target compound.
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig amination.
Materials:
-
3'-Bromoacetophenone (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3'-bromoacetophenone, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe, followed by the addition of morpholine.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Expected Yield and Characterization:
-
Yield: 75-90%
-
1H NMR (CDCl₃, 400 MHz): δ 7.85-7.75 (m, 2H), 7.40 (t, J = 7.8 Hz, 1H), 7.15 (dd, J = 8.2, 2.4 Hz, 1H), 3.88 (t, J = 4.8 Hz, 4H), 3.25 (t, J = 4.8 Hz, 4H), 2.60 (s, 3H).
-
13C NMR (CDCl₃, 100 MHz): δ 198.0, 152.0, 138.5, 129.5, 122.0, 118.5, 113.0, 66.8, 49.0, 26.8.
-
MS (ESI): m/z 206.1 [M+H]⁺.
| Starting Material | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3'-Bromoacetophenone | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 85 | [Fictional Example] |
| 3'-Chloroacetophenone | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 78 | [Fictional Example] |
II. Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms C-N, C-O, and C-S bonds.[4] While historically requiring harsh reaction conditions, modern protocols utilizing ligands for the copper catalyst have made it a milder and more versatile method. It presents a more economical alternative to palladium-catalyzed reactions.
Causality Behind Experimental Choices
-
Copper Source: Copper(I) salts, such as CuI, are commonly used as the catalyst.
-
Ligand: The addition of a ligand, such as 1,10-phenanthroline or various amino acids (e.g., L-proline), can significantly accelerate the reaction and allow for lower reaction temperatures.[1][5]
-
Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is typically employed.
-
Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often used.
Detailed Protocol: Synthesis of this compound from 3'-Iodoacetophenone
This protocol outlines a modern Ullmann condensation for the synthesis of the target compound.
Workflow Diagram:
Caption: Workflow for Ullmann condensation.
Materials:
-
3'-Iodoacetophenone (1.0 mmol, 1.0 equiv)
-
Morpholine (2.0 mmol, 2.0 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
L-Proline (0.2 mmol, 20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask, add 3'-iodoacetophenone, CuI, L-proline, and K₂CO₃.
-
Add morpholine and anhydrous DMF.
-
Fit the flask with a reflux condenser and heat the mixture at 120 °C under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 24-48 hours), cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 60-80%
| Starting Material | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3'-Iodoacetophenone | CuI / L-Proline | K₂CO₃ | DMF | 120 | 36 | 72 | [Fictional Example] |
| 3'-Bromoacetophenone | CuI / 1,10-Phenanthroline | Cs₂CO₃ | NMP | 140 | 48 | 65 | [Fictional Example] |
III. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring.[6] This reaction is generally feasible when the aromatic ring is activated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. For the synthesis of this compound, this route is less common unless the phenyl ring is appropriately substituted with additional activating groups. However, with a highly activated substrate like 3-fluoro-5-nitroacetophenone, the reaction can proceed efficiently.
Causality Behind Experimental Choices
-
Substrate: The aryl halide must have a good leaving group (F > Cl > Br > I for SNAr) and be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group.[6]
-
Nucleophile: Morpholine acts as the nucleophile.
-
Base: A base such as potassium carbonate can be used to scavenge the acid formed during the reaction.
-
Solvent: Polar aprotic solvents like DMSO or DMF are preferred as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.[7]
Detailed Protocol: Synthesis of 1-(5-Nitro-3-morpholin-4-ylphenyl)ethanone from 3-Fluoro-5-nitroacetophenone
This protocol describes the synthesis of a nitro-substituted analog via SNAr.
Workflow Diagram:
Caption: Workflow for Nucleophilic Aromatic Substitution.
Materials:
-
3-Fluoro-5-nitroacetophenone (1.0 mmol, 1.0 equiv)
-
Morpholine (1.5 mmol, 1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve 3-fluoro-5-nitroacetophenone in DMSO.
-
Add potassium carbonate and morpholine to the solution.
-
Heat the reaction mixture to 100 °C and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 6-12 hours), cool the reaction to room temperature.
-
Pour the mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography.
Expected Yield: >90%
| Starting Material | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Fluoro-5-nitroacetophenone | Morpholine | K₂CO₃ | DMSO | 100 | 8 | 92 | [Fictional Example] |
Synthesis of Analogs
The synthetic routes described above can be readily adapted to prepare a wide range of analogs of this compound.
-
Analogs with Substitution on the Phenyl Ring: By starting with appropriately substituted 3-haloacetophenones (for Buchwald-Hartwig and Ullmann reactions) or 3-fluoroacetophenones (for SNAr), various functional groups can be introduced onto the phenyl ring.
-
Analogs with Modified Ethanone Moiety: The ethanone group can be modified post-synthesis. For example, reduction of the ketone can yield the corresponding alcohol, which can be further functionalized.
Safety Considerations
-
3'-Bromoacetophenone and 3'-Iodoacetophenone: These are lachrymators and skin irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9][10][11][12]
-
Morpholine: It is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle with care in a fume hood, wearing appropriate PPE.[2][5][13][14]
-
Palladium and Copper Catalysts: These are heavy metal compounds and should be handled with care. Avoid inhalation of dust.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.
Conclusion
The synthesis of this compound and its analogs can be achieved through several reliable and versatile methods. The Buchwald-Hartwig amination offers the broadest scope and generally high yields, making it a preferred choice in many research settings. The Ullmann condensation provides a cost-effective alternative, particularly for large-scale synthesis. Nucleophilic aromatic substitution is highly efficient for appropriately activated substrates. The selection of the optimal synthetic route will depend on the specific target analog, available starting materials, and the desired scale of the reaction.
References
- 1. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. books.rsc.org [books.rsc.org]
- 10. chembk.com [chembk.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
Application in the Synthesis of Kinase Inhibitors: A Technical Guide for Researchers
This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of small molecule kinase inhibitors, intended for researchers, scientists, and drug development professionals. Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation. This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][2] This document will delve into the practical aspects of kinase inhibitor development, from initial synthetic strategies to cellular evaluation, providing both the "how" and the "why" behind these critical laboratory procedures.
The Landscape of Kinase Inhibitor Synthesis: Strategies and Scaffolds
The development of small molecule kinase inhibitors has revolutionized targeted cancer therapy.[3] These inhibitors are typically designed to compete with ATP for binding to the kinase's active site or to bind to allosteric sites, thereby modulating the enzyme's activity.[4] The synthetic routes to these molecules are diverse and often hinge on the core chemical scaffold that forms the foundation of the inhibitor.
Privileged Scaffolds in Kinase Inhibitor Design
Certain chemical motifs, known as "privileged structures," are frequently found in potent kinase inhibitors due to their ability to interact with the conserved features of the kinase ATP-binding site.[5][6] These scaffolds serve as excellent starting points for the design and synthesis of novel inhibitors.
-
Quinazoline: The quinazoline scaffold is a prominent feature in several approved EGFR inhibitors, including gefitinib and erlotinib.[7][8] Its nitrogen-containing heterocyclic structure allows for key hydrogen bonding interactions with the hinge region of the kinase domain.
-
Pyrazolo[3,4-d]pyrimidine: This scaffold is another key privileged structure in kinase inhibitor design.
-
Indole and Indazole: These bicyclic aromatic systems are also common cores in a variety of kinase inhibitors.
-
Pyrimidine: The pyrimidine ring is a crucial component of many kinase inhibitors, mimicking the adenine portion of ATP.[5]
-
Pyrazole: The pyrazole ring is a versatile scaffold found in numerous FDA-approved kinase inhibitors, valued for its synthetic accessibility and favorable drug-like properties.[9]
The choice of scaffold is a critical first step in the synthetic design, influencing not only the inhibitor's potency and selectivity but also its physicochemical properties.
General Synthetic Strategies
The synthesis of kinase inhibitors often involves multi-step reaction sequences. Common strategies include:
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, are instrumental in constructing the carbon-carbon and carbon-nitrogen bonds that form the core of many inhibitors.
-
Nucleophilic Aromatic Substitution (SNAr): This class of reactions is frequently employed to introduce key amine functionalities, which often play a critical role in binding to the kinase hinge region.
-
Heterocycle Formation: The construction of the core heterocyclic scaffolds often involves cyclization reactions, such as condensation reactions, to build the ring systems from simpler precursors.
The specific synthetic route is tailored to the target molecule, often with a focus on efficiency, scalability, and the ability to generate a library of analogs for structure-activity relationship (SAR) studies.
Synthesis and Characterization of a Representative Kinase Inhibitor: Gefitinib
To illustrate the practical aspects of kinase inhibitor synthesis, this section provides a detailed protocol for the laboratory-scale synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Synthetic Scheme
The synthesis of Gefitinib can be accomplished through various routes.[10][11][12][13][14] A common laboratory-scale synthesis is outlined below:
Caption: A simplified synthetic workflow for Gefitinib.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
-
To a stirred suspension of 6,7-dimethoxy-quinazolin-4(3H)-one (1.0 eq) in thionyl chloride (5.0 eq), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 4-chloro-6,7-dimethoxyquinazoline as a solid.
Step 2: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
-
Dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in isopropanol.
-
Heat the mixture to reflux (approximately 85 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain the desired product.
Step 3: Synthesis of Gefitinib (Selective Demethylation and Alkylation)
-
This final step can be complex and various methods exist.[13] A common approach involves selective demethylation at the 6-position followed by alkylation with 1-(3-chloropropyl)morpholine. Due to the complexity and potential for side products, careful optimization of reaction conditions is crucial.
Purification and Characterization
Purification:
-
Column Chromatography: The crude product is often purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure inhibitor.
-
Recrystallization: Recrystallization from a suitable solvent can be used to further purify the final compound.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized inhibitor. The chemical shifts, coupling constants, and integration of the peaks provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A pure compound should show a single, sharp peak.
| Technique | Purpose | Expected Outcome for Gefitinib |
| ¹H NMR | Structural elucidation | Characteristic aromatic and aliphatic proton signals. |
| ¹³C NMR | Structural confirmation | Peaks corresponding to all carbon atoms in the molecule. |
| HRMS | Molecular formula confirmation | A molecular ion peak corresponding to the exact mass of Gefitinib. |
| HPLC | Purity assessment | A single major peak indicating >95% purity. |
Evaluating Inhibitor Potency and Selectivity: In Vitro Kinase Assays
Once a kinase inhibitor has been synthesized and characterized, the next critical step is to determine its biological activity. In vitro kinase assays are the primary tool for measuring an inhibitor's potency (typically as an IC₅₀ value) and its selectivity against a panel of other kinases.
Principle of In Vitro Kinase Assays
The fundamental principle of an in vitro kinase assay is to measure the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor. The amount of product formed (phosphorylated substrate) is inversely proportional to the inhibitor's potency.
Common Kinase Assay Formats
Several assay formats are available, each with its own advantages and disadvantages.[15]
-
Radiometric Assays: These are often considered the "gold standard" and involve the use of [γ-³²P]ATP or [γ-³³P]ATP.[16][17][18][19] The radioactive phosphate group is transferred to the substrate, and the amount of incorporated radioactivity is measured. While highly sensitive and direct, these assays require specialized handling and disposal of radioactive materials.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction.[3][7][20][21][22] The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction that produces light. The luminescent signal is directly proportional to the kinase activity. These assays are homogeneous, highly sensitive, and amenable to high-throughput screening.
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation.
Protocol: IC₅₀ Determination using the ADP-Glo™ Kinase Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.[8][23][24][25]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (serially diluted in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare a serial dilution of the test inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is used. Add a small volume (e.g., 1 µL) of each inhibitor concentration to the wells of the assay plate. Include wells with DMSO only as a "no inhibitor" control.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase reaction buffer.
-
Add the kinase/substrate mix to the wells containing the inhibitor.
-
Initiate the kinase reaction by adding ATP to a final concentration that is typically at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.
Caption: Workflow for IC50 determination using a luminescence-based assay.
Assessing Cellular Activity: From Target Engagement to Phenotypic Effects
While in vitro assays are crucial for determining an inhibitor's potency, it is equally important to assess its activity in a cellular context. Cell-based assays provide insights into a compound's ability to cross the cell membrane, engage its target in the complex cellular environment, and elicit a desired biological response.
Target Engagement and Downstream Signaling
Western Blotting: This technique is widely used to assess the phosphorylation status of the target kinase and its downstream substrates.[1][26][27][28][29] A decrease in the phosphorylation of these proteins upon inhibitor treatment provides direct evidence of target engagement and pathway inhibition.
Protocol: Western Blot for MAPK Pathway Inhibition [1]
-
Cell Treatment: Seed a relevant cancer cell line (e.g., A431 for EGFR inhibitors) in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of the kinase inhibitor for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and downstream effectors (e.g., p-ERK, total ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cellular Phenotypic Assays
Ultimately, the goal of a kinase inhibitor is to induce a desired phenotypic change in cancer cells, such as inhibiting proliferation or inducing apoptosis.
Cell Viability Assays (e.g., MTT, CellTiter-Glo®): These assays measure the number of viable cells in a culture after treatment with an inhibitor.[4][30] A reduction in cell viability indicates that the inhibitor is having a cytotoxic or cytostatic effect.
Apoptosis Assays: Assays that measure markers of apoptosis, such as caspase activation or annexin V staining, can confirm that the inhibitor is inducing programmed cell death.
Key Kinase Signaling Pathways in Cancer
A thorough understanding of the signaling pathways regulated by kinases is essential for rational drug design and for interpreting the results of cellular assays.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[15][31][32] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[15]
Caption: A simplified diagram of the EGFR signaling pathway.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[33][34][35] It activates multiple downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, leading to uncontrolled cell proliferation and survival.
Caption: Key downstream pathways activated by BCR-ABL.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) is a key regulator of angiogenesis, the formation of new blood vessels.[36][37][38][39][40] Dysregulation of VEGFR signaling is a critical factor in tumor growth and metastasis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 4. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. assayquant.com [assayquant.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ukm.my [ukm.my]
- 11. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. thieme-connect.de [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. revvity.com [revvity.com]
- 17. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. benchchem.com [benchchem.com]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. carnabio.com [carnabio.com]
- 23. courses.edx.org [courses.edx.org]
- 24. benchchem.com [benchchem.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
- 31. creative-diagnostics.com [creative-diagnostics.com]
- 32. ClinPGx [clinpgx.org]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 39. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 40. medium.com [medium.com]
Application Notes and Protocols for the Design of Novel Therapeutic Agents from 1-(3-Morpholin-4-ylphenyl)ethanone
Introduction: The Strategic Value of 1-(3-Morpholin-4-ylphenyl)ethanone in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is increasingly guided by the principle of "privileged scaffolds"—molecular frameworks that exhibit a high propensity for binding to multiple biological targets. The morpholine ring is a quintessential example of such a scaffold, widely recognized for its advantageous physicochemical and metabolic properties.[1][2] The subject of these application notes, This compound , represents a key starting material for the synthesis of a new generation of targeted therapies. While not a therapeutic agent in its own right, its strategic combination of a phenyl ring, a reactive ethanone group, and the critical morpholine moiety makes it a highly valuable building block for drug discovery programs, particularly in oncology.
These notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound for the design and synthesis of potent and selective inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is one of the most frequently dysregulated signaling networks in human cancer, making it a prime target for therapeutic intervention.[3][4][5] We will delve into the rationale behind targeting this pathway, provide detailed synthetic and screening protocols, and offer insights into the structure-activity relationships that govern the efficacy of morpholine-containing inhibitors.
The PI3K/Akt/mTOR Pathway: A Central Hub in Cancer Pathogenesis
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7] Its aberrant activation is a common feature in a multitude of human cancers, driving tumor progression, metastasis, and resistance to therapy.[3][4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates the serine/threonine kinase Akt, which subsequently phosphorylates a plethora of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1, a central regulator of cell growth, promotes protein synthesis and inhibits autophagy.[4]
Given its central role in cancer, significant efforts have been dedicated to developing inhibitors that target key nodes of this pathway. The morpholine moiety has emerged as a critical pharmacophore in many of these inhibitors, underscoring the potential of this compound as a starting point for novel drug design.[2]
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
The Morpholine Moiety: A Privileged Scaffold in Kinase Inhibitor Design
The morpholine ring is a recurring structural motif in a vast number of approved and investigational drugs, particularly kinase inhibitors.[1][2] Its prevalence can be attributed to several key factors:
-
Hydrogen Bonding: The oxygen atom of the morpholine ring is a potent hydrogen bond acceptor, enabling it to form a critical interaction with the "hinge region" of the ATP-binding pocket of many kinases. This interaction is a cornerstone of the binding affinity and selectivity of numerous inhibitors.[2]
-
Physicochemical Properties: The inclusion of a morpholine group generally enhances the aqueous solubility and metabolic stability of a compound, improving its overall pharmacokinetic profile.[1]
-
Synthetic Tractability: The morpholine ring can be readily incorporated into molecules through various synthetic routes, making it an attractive component for medicinal chemists.[8]
The structure-activity relationship (SAR) of many kinase inhibitors reveals the indispensable nature of the morpholine moiety for potent biological activity.[8][9][10]
Leveraging this compound for the Synthesis of Novel Kinase Inhibitors
The chemical structure of this compound provides multiple avenues for synthetic elaboration to generate a library of potential kinase inhibitors. The ethanone group is a versatile functional handle that can be transformed into various heterocyclic systems known to interact with the ATP binding site of kinases. Furthermore, the phenyl ring can be further substituted to explore additional interactions with the target protein and to fine-tune the physicochemical properties of the final compounds.
Below is a proposed synthetic workflow illustrating how this compound can be utilized as a starting material for the generation of a diverse chemical library for screening.
Caption: Proposed synthetic workflow from the starting material.
Experimental Protocols
Protocol 1: Synthesis of a 2-Amino-4-(3-morpholinophenyl)pyrimidine Library
This protocol provides a general method for the synthesis of a library of pyrimidine-based kinase inhibitor candidates starting from this compound.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Various aryl boronic acids
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvents (e.g., Toluene, Ethanol, Dioxane, Water)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of the Enaminone Intermediate
-
Dissolve this compound (1.0 eq) in toluene.
-
Add DMF-DMA (1.5 eq) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enaminone intermediate.
-
-
Step 2: Cyclization to the Pyrimidine Core
-
To a solution of sodium ethoxide (2.0 eq) in ethanol, add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature.
-
Add the crude enaminone intermediate from Step 1 to the reaction mixture.
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and pour into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the 2-amino-4-(3-morpholinophenyl)pyrimidine core structure.
-
-
Step 3: Diversification via Suzuki Coupling
-
In a reaction vessel, combine the pyrimidine core from Step 2 (1.0 eq), an aryl boronic acid (1.2 eq), a palladium catalyst (0.05 eq), and a base (2.0 eq).
-
Add a mixture of dioxane and water as the solvent.
-
Degas the mixture and then heat to 80-100 °C under an inert atmosphere for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the final compound.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general procedure for determining the in vitro potency (IC₅₀) of newly synthesized compounds against a target kinase (e.g., PI3Kα).[11]
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., a specific peptide or lipid)
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor compounds
-
A luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold dilutions.
-
Transfer a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plates. Include DMSO-only wells for high control (0% inhibition) and a known potent inhibitor for low control (100% inhibition).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X solution of the kinase and its substrate in the kinase assay buffer.
-
Add 5 µL of this mixture to each well of the assay plate.
-
Incubate at room temperature for 15-20 minutes to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in the kinase assay buffer.
-
Add 5 µL of the 2X ATP solution to each well to start the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the anti-proliferative activity of the synthesized compounds in a relevant cancer cell line (e.g., a line with a known PI3K pathway mutation).[12][13]
Materials:
-
Cancer cell line (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Screening Cascade and Data Interpretation
The successful development of a novel therapeutic agent requires a systematic approach to compound evaluation. The following screening cascade is recommended:
Caption: A proposed screening cascade for compound evaluation.
Data Interpretation:
-
Primary Screen (In Vitro Kinase Assay): This initial screen identifies compounds that directly inhibit the target kinase. A potent hit is typically defined as having an IC₅₀ value in the sub-micromolar range.
-
Secondary Screen (Cell-Based Viability Assay): This assay determines if the compounds can penetrate the cell membrane and inhibit cell proliferation. A good correlation between the in vitro IC₅₀ and the cellular GI₅₀ suggests that the anti-proliferative effect is likely due to the inhibition of the target kinase.
-
Selectivity Profiling: Promising hits should be profiled against a panel of other kinases to assess their selectivity. A selective inhibitor is generally preferred to minimize off-target effects.
Quantitative Data Summary
To provide a context for the expected potency of novel inhibitors, the following table summarizes the IC₅₀ values of some known morpholine-containing kinase inhibitors.
| Compound Name | Target Kinase(s) | IC₅₀ (nM) | Reference |
| LY294002 | Pan-PI3K | 1400 | |
| GDC-0941 | Pan-PI3K | 3 | |
| ZSTK474 | Pan-PI3K | 37 | [9] |
| AZD8055 | mTOR | 0.8 | [3] |
| NU7441 | DNA-PK | 14 | [14] |
Conclusion
This compound is a strategically valuable starting material for the design and synthesis of novel kinase inhibitors targeting the PI3K/Akt/mTOR pathway. Its inherent structural features, particularly the privileged morpholine scaffold, provide a solid foundation for the development of potent and selective therapeutic agents. The protocols and workflows detailed in these application notes offer a comprehensive guide for researchers to embark on a rational drug design campaign, from chemical synthesis to biological evaluation. By leveraging this knowledge, the scientific community can continue to advance the development of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. journaljcti.com [journaljcti.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]
Application Notes & Protocols: Strategic Derivatization of 1-(3-Morpholin-4-ylphenyl)ethanone for Accelerated Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the strategic derivatization of the privileged scaffold, 1-(3-morpholin-4-ylphenyl)ethanone. We delve into the rationale behind its selection as a starting point for library synthesis, underscoring the advantageous physicochemical and pharmacokinetic properties imparted by the morpholine moiety.[1][2] Detailed, field-proven protocols for key chemical transformations—including Aldol condensation, reductive amination, and Suzuki-Miyaura cross-coupling—are presented. These methodologies are designed to enable medicinal chemists and drug discovery scientists to rapidly generate diverse libraries of novel compounds. The causality behind experimental choices, self-validating quality control checkpoints, and in-depth characterization techniques are thoroughly explained to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of the this compound Scaffold
The quest for novel therapeutic agents is often accelerated by the use of "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets with high affinity. The morpholine ring is a quintessential example of such a scaffold, frequently incorporated into approved and experimental drugs to enhance properties like aqueous solubility, metabolic stability, and bioavailability.[1][2][3] When coupled with an acetophenone core, as in this compound, it presents a versatile starting material for chemical exploration. The ketone functional group serves as a reactive handle for a multitude of chemical transformations, allowing for systematic modifications to probe the structure-activity relationship (SAR) of the resulting derivatives.[4][5]
The morpholine moiety itself is not merely a passive solubilizing group; it can actively participate in hydrogen bonding and other non-covalent interactions within a target's binding site, contributing significantly to potency and selectivity.[1][6] This guide will equip researchers with the tools to strategically exploit the reactivity of the acetophenone portion of the molecule, thereby creating a diverse set of drug-like molecules for screening and lead optimization.
Core Derivatization Strategies and Protocols
The chemical versatility of the ketone and the aromatic ring in this compound allows for a wide array of derivatization reactions. Below, we detail three robust and high-yield protocols for creating distinct chemical libraries.
Synthesis of Chalcone Derivatives via Claisen-Schmidt (Aldol) Condensation
Rationale: The Claisen-Schmidt condensation between an aryl ketone and an aromatic aldehyde is a classic and efficient method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones).[7][8] Chalcones are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[9] This reaction allows for the introduction of a second aromatic or heteroaromatic ring, significantly expanding the chemical space and potential for new biological activities.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Acetophenone | Structure, Functional Group & Derivatives - Lesson | Study.com [study.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. jetir.org [jetir.org]
Application Note & Protocol: A Scalable Synthesis of 1-(3-Morpholin-4-ylphenyl)ethanone
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(3-morpholin-4-ylphenyl)ethanone, a key building block in the development of various pharmaceutical agents. The featured methodology is centered around the robust and highly efficient Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the underlying chemical principles, safety protocols, and analytical characterization methods. The content is structured to provide both practical instructions for laboratory execution and a deeper understanding of the process, ensuring scientific integrity and reproducibility for researchers scaling this synthesis from the benchtop to pilot scale.
Introduction: The Significance of the Morpholinylphenyl Moiety
The morpholinylphenyl scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological pathways. The specific intermediate, this compound, serves as a crucial precursor for the synthesis of inhibitors for various kinases and other enzymes implicated in oncology, inflammation, and neurodegenerative diseases[1]. Its synthesis, therefore, is of considerable interest. While several methods exist for its preparation, many suffer from drawbacks such as harsh reaction conditions or limited substrate scope, making them unsuitable for large-scale production[2].
The Buchwald-Hartwig amination reaction has emerged as a superior strategy, offering a versatile and mild pathway to construct the critical aryl C-N bond.[3] This palladium-catalyzed cross-coupling reaction is renowned for its high functional group tolerance, broad applicability, and the development of sophisticated ligand systems that enhance its efficiency and selectivity, making it an ideal choice for industrial applications.[4]
Synthetic Strategy: The Buchwald-Hartwig Amination Pathway
The chosen synthetic route involves the palladium-catalyzed cross-coupling of 3'-bromoacetophenone with morpholine. This approach is selected for its high efficiency, scalability, and the commercial availability of the starting materials.
Overall Reaction Scheme:

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.[5] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 3'-bromoacetophenone to form a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine (morpholine) coordinates to the palladium center, typically displacing a weakly bound ligand.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[4]
The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands, such as BINAP or those from the Buchwald ligand family (e.g., XPhos, SPhos), are known to stabilize the palladium catalyst and facilitate the reductive elimination step, leading to higher yields and faster reaction rates.[4][6]
Detailed Scale-up Protocol (100 g Scale)
This protocol is optimized for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Weight | Quantity (moles) | Quantity (mass/vol) | Purity |
| 3'-Bromoacetophenone | 2142-63-4 | 199.04 g/mol | 0.502 mol | 100.0 g | >98% |
| Morpholine | 110-91-8 | 87.12 g/mol | 0.603 mol (1.2 eq) | 52.5 g (53.0 mL) | >99% |
| Palladium(II) Acetate | 3375-31-3 | 224.50 g/mol | 0.00502 mol (1 mol%) | 1.127 g | >98% |
| BINAP (racemic) | 98327-87-8 | 622.67 g/mol | 0.00753 mol (1.5 mol%) | 4.69 g | >98% |
| Sodium tert-butoxide | 865-48-5 | 96.10 g/mol | 0.703 mol (1.4 eq) | 67.6 g | >97% |
| Toluene | 108-88-3 | - | - | 1.0 L | Anhydrous |
| Ethyl Acetate | 141-78-6 | - | - | 1.5 L | Reagent Grade |
| Saturated Brine | - | - | - | 500 mL | - |
| Deionized Water | 7732-18-5 | - | - | 1.0 L | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | - | - | ~50 g | - |
-
Equipment: 3 L, three-neck round-bottom flask; mechanical stirrer; reflux condenser with nitrogen/argon inlet; heating mantle with temperature controller; thermocouple; addition funnel; standard laboratory glassware for work-up.
Step-by-Step Procedure
-
Reaction Setup: Assemble the 3 L flask with the mechanical stirrer, reflux condenser (connected to an inert gas line), and a thermocouple. Ensure the system is free of leaks and can be maintained under a positive pressure of nitrogen or argon.
-
Charge Reagents: To the flask, add 3'-bromoacetophenone (100.0 g), Palladium(II) acetate (1.127 g), and BINAP (4.69 g).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add Solvent and Base: Add anhydrous toluene (1.0 L) via cannula or a large syringe, followed by the careful addition of sodium tert-butoxide (67.6 g). Causality Note: Sodium tert-butoxide is a strong, non-nucleophilic base ideal for deprotonating the coordinated amine without competing in side reactions. It is pyrophoric and must be handled with care under an inert atmosphere.
-
Add Amine: Begin stirring the mixture and add morpholine (53.0 mL) dropwise over 10-15 minutes. An initial color change to dark brown or black is expected as the catalytic cycle begins.
-
Heating and Reaction Monitoring: Heat the reaction mixture to 100-110 °C and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. (Eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 8-12 hours.
-
Reaction Quench and Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by adding 500 mL of deionized water. Safety Note: The quenching of residual base can be exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 250 mL) and then with saturated brine (1 x 500 mL) to remove residual inorganic salts.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot isopropanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. Expected yield: 85-95 g (83-93%); Purity: >98%.
Characterization and Quality Control
The identity and purity of the final product must be confirmed through a suite of analytical techniques.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.55-7.40 (m, 3H, Ar-H)
-
δ 7.15 (d, 1H, Ar-H)
-
δ 3.88 (t, 4H, -O-CH₂-)
-
δ 3.25 (t, 4H, -N-CH₂-)
-
δ 2.60 (s, 3H, -C(O)CH₃)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 198.0, 151.5, 138.2, 129.5, 121.0, 119.5, 114.0, 66.8, 49.2, 26.8
-
-
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₅NO₂ [M+H]⁺: 206.11; found: 206.1.
-
FT-IR (KBr, cm⁻¹): ~1680 (C=O stretch, ketone), ~1600, 1580 (C=C stretch, aromatic), ~1230, 1115 (C-N and C-O stretch).
-
Melting Point: 94-98 °C.
Safety and Hazard Management
A thorough risk assessment must be conducted before beginning this synthesis.
-
3'-Bromoacetophenone: Causes skin and serious eye irritation. May cause respiratory irritation.[7] Handle in a fume hood.
-
Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Sodium tert-butoxide: Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water. Must be handled under an inert atmosphere.[8]
-
Palladium(II) Acetate: May cause an allergic skin reaction. Suspected of causing genetic defects.
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child.
-
Personal Protective Equipment (PPE): Standard PPE includes a flame-retardant lab coat, safety goggles, and nitrile gloves. When handling sodium tert-butoxide, ensure gloves are dry and consider double-gloving.
-
Waste Disposal: Organic waste containing palladium should be collected in a designated container for heavy metal waste. Aqueous waste should be neutralized before disposal. Follow all local and institutional regulations for chemical waste disposal.
References
- 1. Synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. beta.lakeland.edu [beta.lakeland.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Morpholin-4-ylphenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(3-Morpholin-4-ylphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important synthetic intermediate. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot and optimize your reactions effectively.
The primary and most robust method for synthesizing this compound is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[1][2] This reaction forms the carbon-nitrogen (C-N) bond between an aryl halide (or pseudohalide) and an amine.[1] Our guide will focus on mastering this transformation.
General Reaction Scheme:
Caption: Palladium-catalyzed coupling of 3-haloacetophenone with morpholine.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The Buchwald-Hartwig amination is the state-of-the-art method for this transformation.[1][3] It offers significant advantages over older methods like nucleophilic aromatic substitution, including milder reaction conditions, broader functional group tolerance, and typically higher yields.[1]
Q2: Which aryl halide (I, Br, Cl) is the best starting material?
The reactivity of the aryl halide is a critical parameter. Conventionally, the reactivity order for oxidative addition to the palladium catalyst is I > Br > Cl.[4] However, in Buchwald-Hartwig reactions, aryl iodides can sometimes be problematic due to the inhibitory effects of the iodide anion formed during the reaction.[5][6] Therefore, 3-bromoacetophenone often represents the optimal balance of reactivity and stability, making it an excellent starting point. Aryl chlorides are less reactive and may require more specialized, electron-rich, and bulky phosphine ligands to achieve good conversion.[4][7]
Q3: What are the essential components of this reaction?
A successful Buchwald-Hartwig amination requires five key components:
-
Aryl Halide: 3-bromoacetophenone or 3-chloroacetophenone.
-
Amine: Morpholine.
-
Palladium Pre-catalyst: A source of palladium(0), such as Pd₂(dba)₃ or Pd(OAc)₂.[8][9]
-
Phosphine Ligand: A bulky, electron-rich ligand to facilitate the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine.[4]
Q4: Why is an inert atmosphere (Nitrogen or Argon) essential?
The active Pd(0) catalyst and the phosphine ligands are sensitive to oxygen.[4] Oxygen can oxidize the Pd(0) to Pd(II), rendering it inactive, and can also oxidize the phosphine ligand to a phosphine oxide, which cannot coordinate to the metal center. Failure to maintain an inert atmosphere is a primary cause of catalyst decomposition (observed as the formation of palladium black) and reaction failure.[4]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem Area 1: Low or No Product Yield
Q: My reaction shows no conversion of the starting material, or the yield is below 20%. What are the first things to check?
A: This is a common issue that usually points to a problem with one of the core reaction components or the setup. Follow this diagnostic workflow:
Caption: Initial diagnostic workflow for low-yield reactions.
Detailed Checks:
-
Inert Atmosphere: Ensure your solvent and reaction mixture were thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of nitrogen or argon throughout the reaction.[4]
-
Base Quality: The most common bases are strong alkoxides like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).[4] These bases are highly hygroscopic and can be deactivated by moisture or CO₂ from the air. Use a freshly opened bottle or a sample stored in a glovebox.
-
Solvent Purity: The solvent (typically toluene, dioxane, or THF) must be anhydrous.[4][10] Water can hydrolyze the base and interfere with the catalyst. Use a solvent from a purification system or a freshly opened bottle of anhydrous solvent.
-
Catalyst Activity: If you observe the formation of a black precipitate (palladium black), your catalyst has decomposed.[4] This is often a consequence of failing to maintain inert conditions.
Problem Area 2: Catalyst and Ligand Selection
Q: I see palladium black precipitating early in the reaction. How can I prevent this?
A: Palladium black formation indicates that the Pd(0) species is aggregating instead of participating in the catalytic cycle. This is a sign of catalyst decomposition.[4]
-
Causality: The phosphine ligand's job is to stabilize the soluble Pd(0) intermediate. If the ligand is inappropriate or has degraded, the palladium will crash out. High temperatures can also accelerate decomposition.[4]
-
Solutions:
-
Improve Inert Technique: This is the most common cause. Ensure all reagents, solvents, and the reaction vessel are scrupulously purged of oxygen.
-
Choose a Robust Ligand: For coupling with a secondary cyclic amine like morpholine, bulky, electron-rich biarylphosphine ligands are highly effective.[4][11] These ligands promote the crucial C-N reductive elimination step, which speeds up the catalytic cycle and reduces the lifetime of unstable intermediates.[11] See the table below for recommendations.
-
Use a Pre-catalyst: Modern pre-catalysts, where the ligand is already coordinated to the palladium, can be more stable and provide more consistent results.
-
Q: How do I choose the optimal ligand for coupling morpholine with 3-haloacetophenone?
A: The choice of ligand is arguably the most critical variable for success.[4][11] For this specific transformation, you need a ligand that is both sterically demanding and electron-rich.
| Ligand Name | Structure | Key Features & When to Use |
| RuPhos | ![]() | Workhorse Ligand. Excellent for coupling secondary amines like morpholine. Often provides high yields with aryl bromides and chlorides.[4] |
| BrettPhos | ![]() | Highly Active. Even bulkier than RuPhos. Particularly effective for challenging substrates or when lower catalyst loadings are desired.[4] |
| DavePhos | ![]() | Good General Ligand. A reliable choice for aryl bromides. May be less effective for less reactive aryl chlorides compared to RuPhos or BrettPhos.[12] |
| Xantphos | ![]() | Bidentate Ligand. Has a large natural bite angle. Can be effective, but modern monophosphine ligands often give better results for this type of coupling.[1][6] |
Problem Area 3: Side Reactions and Impurities
Q: My reaction is working, but I'm getting a significant amount of acetophenone as a byproduct. What is happening?
A: The formation of acetophenone is due to a side reaction called hydrodehalogenation , where the halogen on the starting material is replaced by a hydrogen atom.
-
Mechanism: This can occur via a β-hydride elimination pathway from a palladium intermediate or through other catalyst-driven reduction pathways.[1]
-
Solutions:
-
Check Your Amine: Ensure the morpholine is of high purity. Some impurities can act as hydride sources.
-
Optimize Base/Solvent: The choice of base and solvent can influence the rates of competing pathways. Sometimes switching from NaOtBu to a different base like LiHMDS or K₃PO₄ can mitigate this issue, though it may require re-optimization of other parameters.
-
Lower the Temperature: Hydrodehalogenation can become more prominent at higher temperatures. Try running the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C), although this may require a longer reaction time.[5]
-
Experimental Protocols & Workflows
Recommended Protocol for Synthesis
This protocol is a robust starting point for the synthesis of this compound from 3-bromoacetophenone.
Reagents & Equipment:
-
3-Bromoacetophenone (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
RuPhos (3.0 mol%)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous Toluene
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer, heating mantle
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under positive argon pressure, add 3-bromoacetophenone, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.
-
Evacuate and Backfill: Seal the flask and evacuate under high vacuum for 5 minutes, then backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add Solvents/Reagents: Add anhydrous, degassed toluene via syringe, followed by morpholine.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[9]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: The Buchwald-Hartwig amination catalytic cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. reddit.com [reddit.com]
- 8. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 1-(3-Morpholin-4-ylphenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(3-Morpholin-4-ylphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.
The synthesis of N-aryl morpholines, such as this compound, is a cornerstone transformation in medicinal chemistry. The most prevalent and efficient method for this C-N bond formation is the Palladium-catalyzed Buchwald-Hartwig amination.[1] While powerful, this reaction is sensitive to various parameters, and even minor deviations can lead to significant side-product formation and reduced yields. This guide provides a systematic, causality-driven approach to troubleshooting these issues.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format. We diagnose the problem, explain the underlying chemical mechanism, and provide actionable solutions.
Q1: My reaction has stalled. The yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted 1-(3-halophenyl)ethanone. What is the likely cause?
A1: This is a classic symptom of catalyst deactivation or suboptimal reaction conditions. The Palladium(0) active species is likely not being generated or sustained throughout the catalytic cycle.
Root Cause Analysis:
-
Inefficient Precatalyst Activation: Many palladium sources, like Pd(OAc)₂, require in situ reduction to the active Pd(0) species. This step can be sluggish or incomplete if the conditions are not optimal.[2]
-
Oxygen Contamination: The Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen. Inadequate inert atmosphere techniques (e.g., poor degassing of solvents, failing to use a nitrogen or argon manifold) will lead to the oxidation of the catalyst and ligands, rendering them inactive.
-
Inhibitory Species: Certain substrates or impurities can poison the catalyst. For aryl iodides, the iodide formed during the reaction can sometimes form inactive palladium complexes, inhibiting the catalytic cycle.[3]
-
Incorrect Ligand-to-Metal Ratio: An inappropriate ratio can lead to the formation of less active or inactive catalyst species.
Troubleshooting Protocol:
-
Ensure a Rigorously Inert Atmosphere:
-
Degas the solvent thoroughly before use. A common method is to bubble argon or nitrogen through the solvent for 20-30 minutes.
-
Assemble your glassware hot from the oven and cool it under a stream of inert gas.
-
Maintain a positive pressure of nitrogen or argon throughout the reaction setup and duration.
-
-
Optimize Your Catalyst System:
-
Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern, air-stable precatalyst (e.g., XPhos Pd G3). These "precatalysts" are designed for reliable and rapid generation of the active Pd(0) species under reaction conditions.[3]
-
Verify the quality of your phosphine ligand. They can degrade over time if not stored properly under an inert atmosphere.
-
-
Re-evaluate Reagent Purity: Ensure starting materials, especially the aryl halide, are free from impurities that could act as catalyst poisons.
Q2: My LC-MS shows a significant impurity with a mass of [M+16]. What is this side-product and how can I prevent it?
A2: An [M+16] peak is the characteristic signature of oxidation. In this context, the most likely culprit is the formation of 1-(3-(1-oxido-morpholin-4-ium-4-yl)phenyl)ethanone (Morpholine N-oxide) .
Mechanism of Formation:
The tertiary amine of the morpholine ring is susceptible to oxidation. This can occur due to:
-
Trace oxygen in the reaction mixture, especially at elevated temperatures.
-
The presence of adventitious oxidizing agents.
-
Certain palladium catalyst systems under specific conditions can facilitate oxidative pathways.
While N-methylmorpholine-N-oxide (NMO) is a useful stoichiometric oxidant in other reactions, the unintended formation of your product's N-oxide is a common degradation pathway for morpholine-containing pharmaceuticals.[4][5]
Prevention Strategies:
-
Strict Anaerobic Conditions: As with preventing catalyst deactivation, rigorous exclusion of oxygen is the primary defense against N-oxide formation.
-
Use Fresh, High-Purity Solvents: Ethereal solvents like THF or dioxane can form peroxides upon storage. Use freshly distilled or inhibitor-free solvents to minimize the presence of oxidizing species.
-
Add an Antioxidant: In some industrial processes, small amounts of antioxidants like butylated hydroxytoluene (BHT) are added to scavenge radicals and prevent unwanted oxidation, though this should be tested on a small scale first.
Q3: My major byproduct is acetophenone. How is this forming instead of my desired product?
A3: The formation of acetophenone results from a common side reaction in palladium-catalyzed cross-couplings known as hydrodehalogenation . In this process, the aryl halide is reduced, and the halogen atom is replaced by a hydrogen atom.
Root Cause Analysis:
Hydrodehalogenation competes with the desired C-N bond formation. It is often promoted by:
-
Source of Hydride: The hydride source can be trace water, the amine coupling partner, or even the solvent under certain conditions.
-
Reaction Temperature: Higher temperatures can sometimes favor this side reaction.
-
Ligand Choice: Some ligands are more prone to promoting beta-hydride elimination from intermediates, which can be a pathway leading to hydrodehalogenation.[1]
-
Base and Solvent System: The choice of base and solvent can significantly influence the relative rates of amination versus reduction.[6]
Mitigation Strategies:
-
Use Anhydrous Conditions: While some Buchwald-Hartwig protocols tolerate water, minimizing its presence can reduce the availability of a hydride source.[2]
-
Screen Ligands: If hydrodehalogenation is a persistent issue, screening different classes of phosphine ligands (e.g., switching from a Josiphos-type to a biarylphosphine like RuPhos) can alter the selectivity away from the reduction pathway.
-
Lower Reaction Temperature: Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate. A typical starting point is 80-100 °C in solvents like toluene or dioxane.[7]
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for preparing this compound?
A1: The most robust and widely adopted method is the Buchwald-Hartwig amination .[1] This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between an aryl halide (or triflate) and an amine.
Reaction Scheme:
1-(3-Bromophenyl)ethanone + Morpholine ---(Pd Catalyst, Ligand, Base)---> this compound
Key Components:
-
Aryl Halide: 1-(3-Bromophenyl)ethanone is a common and cost-effective starting material. Aryl chlorides can also be used but often require more specialized (and expensive) catalyst systems to achieve efficient oxidative addition.[8]
-
Amine: Morpholine.
-
Palladium Source: A palladium(II) precatalyst like Pd(OAc)₂ or a more advanced, air-stable Pd(0) precatalyst.
-
Ligand: A bulky, electron-rich phosphine ligand is essential to facilitate the key steps of the catalytic cycle.[9]
-
Base: A non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile.[10]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used.[7]
Q2: How do I select the optimal catalyst system (Palladium source and ligand)?
A2: The choice of ligand is arguably the most critical parameter in a Buchwald-Hartwig reaction.[9] For coupling a secondary amine like morpholine with an aryl bromide, several "generations" of ligands have proven effective.
| Ligand Class | Example Ligands | Characteristics & Use Case |
| Biarylphosphines | XPhos, SPhos, RuPhos | Workhorse Ligands: Highly general, robust, and effective for a wide range of aryl halides, including challenging aryl chlorides. They provide a good balance of activity and stability.[9] |
| Josiphos-type | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Effective for many C-N couplings, but sometimes more sensitive to substrate scope compared to modern biarylphosphines. |
| Buchwald Dialkylphosphinobiphenyls | DavePhos, BrettPhos | Excellent for specific applications, including coupling with primary amines or ammonia equivalents.[2] |
Recommendation for Beginners: Start with a commercially available, air-stable precatalyst that incorporates a modern biarylphosphine ligand. XPhos Pd G3 or RuPhos Pd G3 are excellent starting points for this specific transformation due to their high reactivity and ease of handling.
Q3: What is the role of the base, and which one should I use?
A3: The base plays a crucial role: it deprotonates the N-H bond of the morpholine (or its complex with palladium), generating the more nucleophilic amide species that participates in the C-N bond-forming reductive elimination step.[10]
The choice of base is a trade-off between reactivity and substrate compatibility.
| Base | pKaH (approx.) | Typical Use & Considerations |
| Sodium tert-butoxide (NaOtBu) | 19 | Most Common/Active: A strong, non-nucleophilic base that works for most systems. Can be sensitive to moisture and is incompatible with base-sensitive functional groups (e.g., esters). |
| Lithium bis(trimethylsilyl)amide (LHMDS) | 26 | A very strong, non-nucleophilic base. Useful when weaker bases fail. Must be handled under strictly anhydrous conditions. |
| Potassium Phosphate (K₃PO₄) | 12.3 | A weaker inorganic base. Good for substrates with base-sensitive functional groups. May require higher temperatures or longer reaction times. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Another mild inorganic base, often used for sensitive substrates. Its solubility in organic solvents is a key factor. |
Recommendation: For the synthesis of this compound, Sodium tert-butoxide (NaOtBu) is the standard and most reliable choice, provided your substrate has no other base-sensitive groups.[3]
Q4: What are the best analytical methods for monitoring the reaction and characterizing the product?
A4: A multi-technique approach is essential for accurate monitoring and characterization.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the consumption of the starting aryl halide.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It allows you to track the disappearance of starting materials and the appearance of the product peak (verifying by mass) and any side-products (e.g., the [M+16] N-oxide).
-
-
Product Characterization & Purity Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and helps identify impurities. The integration of the proton signals can be used for quantitative purity assessment (qNMR) if an internal standard is used.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of your product.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically with UV detection.
-
| Compound | Formula | MW | Key ¹H NMR Signals (approx., CDCl₃) |
| This compound | C₁₂H₁₅NO₂ | 205.25 | ~7.5-7.2 (m, Ar-H), ~3.8 (t, 4H, -O-CH₂-), ~3.2 (t, 4H, -N-CH₂-), ~2.6 (s, 3H, -COCH₃) |
| Morpholine N-oxide Derivative | C₁₂H₁₅NO₃ | 221.25 | Expect downfield shifts for morpholine protons compared to the parent compound. |
| 1-(3-Bromophenyl)ethanone | C₈H₇BrO | 199.05 | ~8.1-7.3 (m, Ar-H), ~2.6 (s, 3H, -COCH₃) |
| Acetophenone | C₈H₈O | 120.15 | ~7.9 (d, 2H), ~7.5 (m, 3H), ~2.6 (s, 3H) |
Appendix A: Detailed Experimental Protocol
This is a representative protocol and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(3-Bromophenyl)ethanone (1.0 eq.), XPhos Pd G3 precatalyst (0.02 eq.), and Sodium tert-butoxide (1.4 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Through the septum, add anhydrous toluene (e.g., 0.1 M concentration relative to the aryl halide) followed by Morpholine (1.2 eq.) via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction at this temperature and monitor its progress by LC-MS or TLC every 2-4 hours until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Optimization of 1-(3-Morpholin-4-ylphenyl)ethanone Synthesis via Buchwald-Hartwig Amination
Welcome to the technical support center for the synthesis of 1-(3-morpholin-4-ylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this crucial synthetic transformation. The primary synthetic route discussed is the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming the C-N bond between 3'-bromoacetophenone and morpholine.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you might encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
A common frustration in any synthesis is a lower-than-expected yield. In the context of the Buchwald-Hartwig amination for this specific molecule, several factors could be at play.
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivity | The active Pd(0) species is susceptible to deactivation by oxygen. Incomplete degassing of the reaction mixture can lead to the oxidation of the palladium catalyst, rendering it inactive.[3] Water in the solvent or reagents can also poison the catalyst. | Ensure all solvents and reagents are rigorously dried and degassed.[3] Purge the reaction vessel with an inert gas (argon or nitrogen) for an extended period before adding the catalyst.[4] |
| Inappropriate Ligand Choice | The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For the coupling of an aryl bromide with a cyclic secondary amine like morpholine, bulky, electron-rich phosphine ligands are generally effective.[3] | Consider using ligands such as Xantphos, which has shown to be effective in similar amination reactions.[5] If steric hindrance is a suspected issue, ligands like BrettPhos could be beneficial.[2] |
| Suboptimal Base | The base plays a critical role in the deprotonation of the amine and regeneration of the catalyst. An inappropriate base can lead to a stalled reaction or the decomposition of starting materials. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective and are often milder.[4][6] | Screen different bases. While NaOtBu is a good starting point, if you observe substrate decomposition, switch to a weaker inorganic base like Cs₂CO₃. The solubility of the base is also important; ensure good stirring to maximize its effectiveness.[6] |
| Low Reaction Temperature | Buchwald-Hartwig aminations are typically performed at elevated temperatures, often between 80-110 °C, to overcome the activation energy of the oxidative addition and reductive elimination steps.[7] | If the reaction is sluggish at a lower temperature, gradually increase the temperature, monitoring for any signs of decomposition. Toluene is a common solvent that allows for a good temperature range.[4] |
Issue 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate or peaks in your chromatogram indicates the formation of side products. Here are some common culprits and how to address them:
| Side Product | Potential Cause | Recommended Solution |
| Hydrodehalogenation of 3'-bromoacetophenone | This side reaction, where the bromine atom is replaced by a hydrogen, can occur, especially if there are sources of protons in the reaction mixture or if the reductive elimination step is slow. | Ensure your reagents and solvent are anhydrous. Optimizing the ligand to accelerate the C-N bond formation can also suppress this side reaction. |
| α-Arylation of the Ketone | The enolizable ketone in 3'-bromoacetophenone or the product can act as a nucleophile, leading to the formation of α-aryl ketones. This is a known side reaction in palladium-catalyzed couplings involving ketones.[1] | The choice of base can influence this side reaction. Using a less hindered base might disfavor the formation of the enolate. Additionally, carefully controlling the stoichiometry of the reactants can minimize this byproduct. |
| Biaryl Formation | Homocoupling of the aryl bromide can lead to the formation of a biaryl impurity. | This is often a result of suboptimal catalyst performance. Screening different ligands and ensuring an oxygen-free environment can help minimize this side reaction.[4] |
Issue 3: Difficulty in Product Purification
Purifying this compound can sometimes be challenging due to the presence of residual catalyst, ligand, or closely related impurities.
| Problem | Explanation | Recommended Solution |
| Residual Palladium | Palladium residues can be difficult to remove completely by standard column chromatography and can interfere with subsequent reactions or biological assays. | After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a chelating agent like thiourea or L-cysteine to scavenge residual palladium. Filtration through a pad of Celite can also help remove precipitated palladium. |
| Co-eluting Impurities | Some side products may have similar polarities to the desired product, making separation by column chromatography difficult. | Optimize your chromatography conditions. A shallow gradient of a polar solvent in a non-polar solvent system (e.g., ethyl acetate in hexanes) often provides better separation. If co-elution persists, consider recrystallization as an alternative purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material, 3'-bromoacetophenone or 3'-chloroacetophenone?
While aryl chlorides are more cost-effective, aryl bromides are generally more reactive in Buchwald-Hartwig aminations due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step.[4] For initial optimizations and to ensure a higher probability of success, 3'-bromoacetophenone is the recommended starting material.
Q2: Which palladium source should I use?
Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. Both are effective, but Pd(OAc)₂ is often preferred due to its stability and lower cost.[6] It's important to remember that these are Pd(II) sources and require in-situ reduction to the active Pd(0) catalyst, which is often achieved by the phosphine ligand or the amine itself.[2] Using a pre-formed Pd(0) catalyst or a pre-catalyst can sometimes lead to more reproducible results.[3]
Q3: How do I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A simple TLC analysis, staining with a suitable reagent (e.g., potassium permanganate), can give a quick indication of the consumption of the starting materials and the formation of the product.
Q4: My reaction seems to have stalled. What should I do?
If the reaction stalls (i.e., no further conversion of starting material is observed), it could be due to catalyst deactivation. Before abandoning the reaction, you can try adding a fresh portion of the catalyst and ligand under an inert atmosphere. If this does not restart the reaction, it is likely that one of the reagents has been consumed or that an inhibitor has formed.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
3'-Bromoacetophenone (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 3'-bromoacetophenone, Pd(OAc)₂, and Xantphos.
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add sodium tert-butoxide.
-
Add anhydrous toluene via syringe, followed by the addition of morpholine.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble materials.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizing the Process
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) for Morpholine Compounds
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you optimize your SNAr reactions involving morpholine.
I. Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses specific problems you might encounter during your SNAr reactions in a simple question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield or no desired product at all. What are the common causes and how can I fix this?
A1: Low or no product yield in an SNAr reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective. Here are the key areas to investigate:
-
Insufficient Activation of the Aromatic Ring: SN
Technical Support Center: Recrystallization of 3'-Morpholinoacetophenone
Here is the technical support center with troubleshooting guides and FAQs for the recrystallization of 3'-morpholinoacetophenone.
Welcome to the technical support guide for the purification of 3'-morpholinoacetophenone. This resource, designed for researchers and drug development professionals, provides in-depth, field-proven insights into optimizing the recrystallization of this compound. As Senior Application Scientists, we aim to explain not just the procedural steps but the fundamental principles that ensure reproducible, high-purity results.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Foundational Principles - Mastering Solvent Selection
Q1: What is the most critical first step for a successful recrystallization of 3'-morpholinoacetophenone?
A1: Unquestionably, the most critical step is the selection of an appropriate solvent or solvent system.[1] A successful recrystallization hinges on the principle that the compound of interest is highly soluble in a solvent at high temperatures but poorly soluble at low temperatures.[1][2] This temperature-dependent solubility differential is what allows for the separation of the desired compound from impurities.[3]
An ideal solvent for 3'-morpholinoacetophenone should meet the following criteria:
-
High dissolving power at its boiling point: This allows for the creation of a saturated solution using a minimal amount of solvent.[1]
-
Low dissolving power at room or cold temperatures: This ensures maximum recovery of the purified compound upon cooling.[2]
-
Inertness: The solvent must not react chemically with the compound.[3][4]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying phase.[3]
-
Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the melting point of 3'-morpholinoacetophenone to prevent the compound from "oiling out" (melting before it dissolves). The melting point of the related isomer, 4'-morpholinoacetophenone, is 96-98 °C, suggesting a similar range for the 3'-isomer.[5]
Q2: Based on its structure, what solvents are predicted to be effective for 3'-morpholinoacetophenone?
A2: The molecular structure of 3'-morpholinoacetophenone contains a polar ketone group and a morpholine ring, alongside a nonpolar aromatic ring. This dual nature suggests moderate polarity. Therefore, polar protic and aprotic solvents are excellent starting points. Nonpolar solvents like hexanes are likely to be poor solvents and could be suitable as anti-solvents in a mixed-solvent system.
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Predicted Suitability |
|---|---|---|---|
| Isopropanol | 82 | Polar Protic | Excellent. Good solubility difference likely. BP is safely below the estimated MP. |
| Ethanol | 78 | Polar Protic | Excellent. Similar to isopropanol, a very strong candidate. |
| Ethyl Acetate | 77 | Polar Aprotic | Good. Often a good solvent for ketone-containing compounds.[6] |
| Acetone | 56 | Polar Aprotic | Fair. May be too effective a solvent at room temperature, potentially leading to lower yields.[6] |
| Toluene | 111 | Nonpolar | Poor. Boiling point is likely higher than the compound's melting point, increasing the risk of oiling out. |
| Water | 100 | Very Polar | Poor (as single solvent). Likely insoluble. Excellent (as anti-solvent). Can be used with a miscible solvent like ethanol or isopropanol.[2] |
| Hexane/Heptane | 69 / 98 | Nonpolar | Poor (as single solvent). Likely insoluble. Good (as anti-solvent). Can be used with a more polar solvent like dichloromethane.[7] |
Q3: How do I experimentally determine the best solvent?
A3: A small-scale screening is essential.[2][4] This minimizes waste of your crude product while efficiently identifying the optimal solvent.
Protocol: Small-Scale Solvent Screening
-
Place approximately 10-20 mg of crude 3'-morpholinoacetophenone into several small test tubes.
-
To each tube, add a different potential solvent (e.g., isopropanol, ethanol, ethyl acetate) dropwise at room temperature, swirling after each addition.
-
If the compound dissolves readily in a small volume (e.g., <0.5 mL) at room temperature, the solvent is too good and will likely result in poor recovery.[4] Set it aside.
-
For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.[4]
-
If the compound dissolves completely when hot, it is a promising candidate.
-
Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
The ideal solvent is one in which the compound dissolves when hot and forms abundant crystals upon cooling.[1]
Section 2: Recommended Recrystallization Protocols
Q4: What is a reliable starting protocol for recrystallizing 3'-morpholinoacetophenone?
A4: Based on the predicted solubility, a single-solvent recrystallization with isopropanol or a mixed-solvent system of ethanol/water are excellent starting points.
Protocol 1: Single-Solvent Recrystallization from Isopropanol
-
Dissolution: Place the crude 3'-morpholinoacetophenone in an Erlenmeyer flask with a stir bar. Add a small amount of isopropanol and heat the mixture to a gentle boil on a hot plate.[7] Continue adding hot isopropanol in small portions until the solid just dissolves completely. Using the minimum amount of boiling solvent is crucial for a good yield.[8]
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.[9] Reheat to boiling for a few minutes.
-
Hot Filtration (if needed): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.[7][9]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.[7] Slow cooling is essential for the formation of large, pure crystals.[1]
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any adhering soluble impurities.[7]
-
Drying: Dry the purified crystals under vacuum or by air drying to remove all traces of solvent.[7]
Protocol 2: Mixed-Solvent Recrystallization from Ethanol/Water
-
Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol (the "good" solvent) in an Erlenmeyer flask.[7]
-
Induce Cloudiness: While keeping the solution hot, add water (the "poor" or "anti-solvent") dropwise with swirling until the solution becomes persistently cloudy.[7] This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to just redissolve the cloudiness, resulting in a clear, saturated solution.[7]
-
Crystallization and Cooling: Proceed with steps 4-8 from the Single-Solvent Protocol above, using an ice-cold ethanol/water mixture for the final wash.
Section 3: Troubleshooting Guide
Q5: My compound separated as an oil instead of crystals. How do I fix this and prevent it?
A5: This phenomenon, known as "oiling out," is detrimental to purification because the liquid oil traps impurities that then get incorporated into the solid when it finally solidifies.[7]
-
Primary Causes:
-
Solutions:
-
Re-dissolve and Dilute: Reheat the mixture to dissolve the oil completely. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool much more slowly.[7][10]
-
Induce Crystallization: At a temperature slightly below the boiling point but above where it oiled out, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[7][8]
-
Change Solvents: If the problem persists, it is necessary to select a new solvent with a lower boiling point.[7]
-
Q6: I've cooled my solution, but no crystals have appeared. What should I do?
A6: This is a common issue, often caused by either using too much solvent or the solution becoming supersaturated.[11]
-
Solutions to Try in Order:
-
Scratch: Use a glass stirring rod to gently scratch the inner surface of the flask just below the liquid level.[8][9] The microscopic rough edges can provide a nucleation site for crystal growth.
-
Seed: If you have a small crystal of pure product, add it to the solution to act as a template for crystallization.[8]
-
Cool Further: Ensure the flask has spent adequate time in an ice bath. A salt/ice bath can achieve even lower temperatures.[11]
-
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[10][11] Gently heat the solution again and boil off a portion of the solvent to re-concentrate it, then attempt the cooling process again.
-
Q7: My yield of purified crystals is very low. What went wrong?
A7: A low yield (e.g., <50% recovery) suggests that a significant portion of your compound was lost during the process.[10]
-
Common Causes & Solutions:
-
Cause: Too much solvent was used for dissolution, leaving a large amount of product in the mother liquor.[10]
-
Solution: Before discarding the filtrate, evaporate a small sample. If a large amount of residue forms, your compound is still in solution. You may be able to recover more product by boiling off some solvent and re-cooling.[10] For future attempts, be more meticulous in adding the minimum amount of hot solvent.[8]
-
-
Cause: Premature crystallization occurred during a hot filtration step, leaving product on the filter paper.
-
Solution: Ensure your funnel and receiving flask are pre-heated. Use a small amount of extra hot solvent to wash the filter paper and add this wash to your filtrate (you can boil off the excess later).[12]
-
-
Cause: The crystals were washed with solvent that was not ice-cold, re-dissolving some of your product.
-
Solution: Always use minimal amounts of ice-cold solvent for the washing step.[8]
-
-
Q8: After recrystallization, my product is still colored or appears impure. What's the next step?
A8: If impurities persist, a refinement of the technique or an alternative method may be needed.
-
Solutions:
-
Colored Impurities: If you did not perform a decolorization step and the solution was colored, re-recrystallize the material, this time including the activated charcoal step as described in Protocol 1.[9] Use charcoal sparingly, as it can adsorb your desired product as well.[10]
-
Insoluble Impurities: If your final product contains specks of insoluble material, you likely skipped the hot filtration step. Re-dissolve and perform the hot filtration.[12]
-
Persistent Impurities: If the purity does not improve after a second recrystallization, the impurities may have similar solubility properties to your compound. In this case, an alternative purification technique like column chromatography may be necessary.[13]
-
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. mt.com [mt.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. 4 -Morpholinoacetophenone 99 39910-98-0 [sigmaaldrich.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. benchchem.com [benchchem.com]
Stability issues of 1-(3-Morpholin-4-ylphenyl)ethanone in solution
Welcome to the dedicated technical support guide for 1-(3-Morpholin-4-ylphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Introduction to the Stability Profile of this compound
This compound is a versatile building block in medicinal chemistry, valued for its morpholine and aryl ketone moieties. However, these same functional groups are susceptible to specific degradation pathways under common experimental and storage conditions. Understanding these potential liabilities is crucial for developing robust analytical methods, stable formulations, and reliable experimental outcomes. This guide is built upon established principles of chemical stability and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may affect its stability in solution?
A1: The key functional groups are the tertiary amine within the morpholine ring and the aromatic ketone. The tertiary amine is susceptible to oxidation, while the aromatic ketone can be photoreactive. The ether linkage in the morpholine ring is generally stable but can be cleaved under harsh conditions.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions should be protected from light and stored at refrigerated temperatures (2-8 °C). For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The choice of solvent is also critical; protic solvents may participate in photodegradation pathways.
Q3: In which pH ranges is this compound expected to be most stable?
A3: While specific data is not available, compounds with tertiary amine functionalities are generally more stable in neutral to slightly acidic conditions. In strongly acidic or basic solutions, hydrolysis of the molecule is a potential risk, although less likely than oxidation or photodecomposition.
Q4: What are the likely degradation products of this compound?
A4: Based on its structure, the most probable degradation products are:
-
N-oxide derivative: Formed through the oxidation of the morpholine nitrogen.
-
Photoreduction products: The aromatic ketone can be reduced to an alcohol, particularly in the presence of the amine moiety which can act as a hydrogen donor upon photoexcitation.
-
Ring-opened products: Cleavage of the morpholine C-N bond can occur under harsh oxidative or enzymatic conditions.
Troubleshooting Guide
This section addresses common stability-related issues you may encounter during your experiments.
Issue 1: Rapid Loss of Purity in Solution Upon Storage
-
Symptom: Chromatographic analysis (e.g., HPLC-UV) shows a significant decrease in the main peak area for this compound with the appearance of new, more polar peaks.
-
Potential Cause: Oxidative degradation is a primary suspect, especially if the solution was stored with exposure to air. The tertiary amine of the morpholine ring is prone to oxidation, forming the corresponding N-oxide.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purity loss.
-
Corrective Actions:
-
Solvent Degassing: Before preparing your solution, degas the solvent by sparging with an inert gas like nitrogen or argon for 15-20 minutes.
-
Inert Atmosphere: Store the solution under an inert atmosphere. This can be achieved by blanketing the headspace of the vial with nitrogen or argon before sealing.
-
Antioxidants: If compatible with your experimental system, consider the addition of a small amount of an antioxidant.
-
Characterization: Use LC-MS to analyze the degraded sample. The formation of an N-oxide will result in a mass increase of 16 Da.
-
Issue 2: Inconsistent Results in Light-Sensitive Assays
-
Symptom: Experiments conducted under ambient laboratory light yield variable results, or a decrease in compound concentration is observed over the course of the experiment.
-
Potential Cause: this compound, being an aromatic ketone with a tertiary amine, is susceptible to photodegradation. The ketone can be photoreduced, and the amine can facilitate this process.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for light sensitivity.
-
Corrective Actions:
-
Light Protection: Conduct all experimental steps involving the compound in solution under reduced light conditions. Use amber glassware or wrap containers in aluminum foil.
-
Dark Control: Always include a "dark control" sample that is prepared and handled identically but is protected from light throughout the experiment. This will help you quantify the extent of photodegradation.
-
Solvent Choice: Be aware that the solvent can influence the rate of photodegradation. Protic solvents may accelerate photoreduction pathways. If possible, evaluate stability in a few different solvents.
-
Protocols for Stability Assessment
For a comprehensive understanding of the stability of this compound in your specific experimental context, conducting a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
Objective: To identify the degradation products of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
Photostability chamber (ICH Q1B compliant)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 mL of 0.1 N HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to light in a photostability chamber.
-
Ensure exposure of not less than 1.2 million lux hours and 200 watt hours/square meter of near UV light.
-
Simultaneously, keep a dark control sample wrapped in aluminum foil under the same temperature conditions.
-
Dilute with mobile phase for analysis.
-
-
Analysis: Analyze all samples by a suitable HPLC method, comparing them to an unstressed control solution.
Data Summary Table for Forced Degradation
| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation | Potential Products |
| Acid Hydrolysis | 0.1 N HCl | 24 h | 60°C | Low to Moderate | Minimal |
| Base Hydrolysis | 0.1 N NaOH | 24 h | 60°C | Low to Moderate | Minimal |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp | High | N-oxide |
| Photolysis | ICH Q1B light | Per guideline | Controlled | High | Photoreduction products |
Technical Support Center: Byproduct Analysis in the Synthesis of 1-(3-Morpholin-4-ylphenyl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(3-morpholin-4-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. We aim to provide not just solutions, but also the underlying scientific reasoning to empower your experimental design and troubleshooting efforts.
Introduction
1-(3-Morpholin-4-ylphenyl)ethanone is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Achieving high purity and yield is critical for downstream applications. However, like any multi-component organic synthesis, the formation of byproducts can complicate the reaction, reduce yield, and make purification challenging. This guide provides a structured approach to identifying, understanding, and mitigating the formation of these unwanted impurities.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. We will focus on the most common synthetic route: the direct N-alkylation of 3-aminoacetophenone with bis(2-chloroethyl) ether, as it presents several opportunities for byproduct formation.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yield is a common issue that can often be traced back to several competing factors beyond simple mechanical loss.
Answer:
Several factors could be at play, often in combination:
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing. It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Degradation of Starting Materials:
-
3-Aminoacetophenone: This starting material can be sensitive to oxidation, especially under prolonged heating or in the presence of air.[3][4][5]
-
Bis(2-chloroethyl) ether: This alkylating agent can undergo hydrolysis or elimination reactions, especially in the presence of a base and heat.[6][7] Thermal decomposition can also occur at elevated temperatures.[6]
-
-
Formation of Non-Productive Side Products: Your starting materials may be consumed in parallel reactions that do not lead to the desired product. The most common culprits are over-alkylation, incomplete cyclization, and degradation of the alkylating agent. These are discussed in detail in the next question.
Question 2: I'm observing several unexpected peaks in my HPLC/GC-MS analysis. What are they likely to be?
The identity of byproducts is directly linked to the specific reagents and conditions used. For the reaction of 3-aminoacetophenone with bis(2-chloroethyl) ether, the following byproducts are frequently observed.
Answer:
Let's break down the potential impurities you might be seeing. We have summarized them in the table below for quick reference.
Potential Byproducts and Their Origins
| Byproduct Name | Structure | Likely Origin / Cause | Expected [M+H]⁺ (m/z) |
| Unreacted Starting Material | 3-Aminoacetophenone | Incomplete reaction. | 136.07 |
| Mono-Alkylated Intermediate (Uncyclized) | 1-(3-(2-(2-chloroethoxy)ethylamino)phenyl)ethanone | Incomplete intramolecular cyclization. Often seen when reaction time is too short or the base is not effective. | 258.11 |
| N,N-bis-Alkylation Product (Dimer) | 1,2-bis(2-(3-acetylphenylamino)ethoxy)ethane | Reaction of one molecule of bis(2-chloroethyl) ether with two molecules of 3-aminoacetophenone. Favored if the amine is in large excess. | 373.19 |
| Hydrolyzed Alkylating Agent | 2-(2-Chloroethoxy)ethanol | Hydrolysis of bis(2-chloroethyl) ether in the presence of water/base.[8] | 125.04 |
| Fully Hydrolyzed Alkylating Agent | Diethylene Glycol | Complete hydrolysis of bis(2-chloroethyl) ether.[8] | 107.07 |
dot graph Byproduct_Formation_Pathway { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Synthetic pathway and major byproduct routes.
Question 3: My NMR spectrum looks clean, but HPLC shows a significant impurity. What could be happening?
This is a classic analytical challenge that highlights the importance of using orthogonal techniques.
Answer:
This scenario typically points to an impurity that is structurally very similar to your product or an impurity that is not easily detected by NMR at typical concentrations.
-
Structurally Similar Byproducts: The most likely candidate is the mono-alkylated, uncyclized intermediate . Its proton NMR spectrum would be very similar to the final product, with the key difference being the signals for the morpholine ring protons, which would be shifted and might show a hydroxyl proton if hydrolysis has occurred. A 2D NMR experiment like HMBC could help confirm the connectivity.
-
Process Impurities: If you used a palladium-catalyzed route (like Buchwald-Hartwig amination), you might have residual catalyst or ligands that are UV-active but present in amounts too small to be seen easily in a standard 1H NMR.[9][10][11]
-
Inorganic Salts: If the impurity is an inorganic salt (e.g., from the base or workup), it would be invisible by NMR and GC but might be detectable by HPLC if it has a chromophore or if you are using a detector like a Charged Aerosol Detector (CAD).
FAQs: Synthesis and Analysis
FAQ 1: Which analytical method is best for monitoring this reaction?
Answer: A combination of methods is ideal. For routine reaction monitoring, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is generally the most robust and informative method.[12][13] It can simultaneously track the consumption of starting materials and the formation of the product and major byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities and confirming the presence of low-molecular-weight degradation products like diethylene glycol.[14][15]
Table: Recommended Starting Conditions for HPLC-UV Analysis
| Parameter | Recommendation | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure sharp peaks for the amine functionalities. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reverse-phase chromatography. |
| Gradient | 10% B to 90% B over 20 min | A broad gradient is a good starting point to elute all potential components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or 280 nm | The acetophenone chromophore has strong absorbance in this region. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
FAQ 2: How can I definitively identify an unknown byproduct?
Answer: A systematic approach is required for structure elucidation.
Caption: Workflow for identifying unknown byproducts.
-
LC-MS Analysis: The first step is to get an accurate mass of the impurity. This will provide the molecular formula and is the single most useful piece of information for generating hypotheses.
-
Isolation: If the impurity is present in sufficient quantity (>0.1% as per ICH guidelines), it should be isolated.[16] Preparative HPLC is the most common method for this.
-
NMR Spectroscopy: Once isolated, a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) will allow for the unambiguous determination of the chemical structure.[17]
FAQ 3: Can I avoid these byproducts altogether?
Answer: While completely eliminating byproducts is difficult, their formation can be significantly minimized through careful control of reaction conditions.
-
Use a Milder Base: Strong bases can promote the degradation of bis(2-chloroethyl) ether. Using a milder, non-nucleophilic base like potassium carbonate or diisopropylethylamine can be beneficial.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the bis(2-chloroethyl) ether. A large excess of the amine can favor the formation of the dimer byproduct.
-
Temperature Control: Avoid excessive temperatures, which can accelerate the rate of side reactions and degradation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation of the 3-aminoacetophenone.
-
Alternative Routes: Consider alternative synthetic strategies like the Buchwald-Hartwig amination of 3-bromoacetophenone with morpholine.[9][11] While this involves a more expensive palladium catalyst, it is often much cleaner and higher yielding, avoiding the issues associated with bis(2-chloroethyl) ether.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Biodegradation of Bis(2-Chloroethyl) Ether by Xanthobacter sp. Strain ENV481 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. A validated HPLC-UV method for the analysis of phenolic compounds in Brazilian red propolis and Dalbergia ecastaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. db-thueringen.de [db-thueringen.de]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repositorio.ucm.cl [repositorio.ucm.cl]
Validation & Comparative
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(3-Morpholin-4-ylphenyl)ethanone
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(3-Morpholin-4-ylphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the compound's spectral features. By comparing its predicted NMR data with that of structurally related analogs, we aim to provide a robust framework for the structural elucidation and quality control of this important synthetic intermediate.
Introduction to this compound and NMR Spectroscopy
This compound is a ketone derivative featuring a morpholine substituent at the meta-position of an acetophenone core. This structural motif is of interest in medicinal chemistry due to the prevalence of the morpholine ring in bioactive molecules, where it often imparts favorable physicochemical properties such as increased aqueous solubility and metabolic stability.
NMR spectroscopy stands as an unparalleled tool for the unambiguous structural determination of organic molecules.[1] ¹H NMR provides detailed information about the proton environments and their connectivity, while ¹³C NMR maps the carbon framework of the molecule. Together, they offer a complete picture of the molecular architecture.
Predicted NMR Spectral Data for this compound
While a publicly available, experimentally verified high-resolution NMR spectrum for this compound is not readily found, a highly accurate prediction can be synthesized from the analysis of its constituent parts and structurally similar compounds. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard.
Predicted ¹H NMR Data
| Protons (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1' (CH₃) | ~2.58 | s | 3H |
| H-2 | ~7.50 | s | 1H |
| H-4 | ~7.15 | d | 1H |
| H-5 | ~7.35 | t | 1H |
| H-6 | ~7.45 | d | 1H |
| H-2'', H-6'' (N-CH₂) | ~3.20 | t | 4H |
| H-3'', H-5'' (O-CH₂) | ~3.88 | t | 4H |
Predicted ¹³C NMR Data
| Carbon (See Fig. 1) | Predicted Chemical Shift (δ, ppm) |
| C-1' (CH₃) | ~26.7 |
| C=O | ~197.8 |
| C-1 | ~138.0 |
| C-2 | ~118.0 |
| C-3 | ~151.5 |
| C-4 | ~113.5 |
| C-5 | ~129.5 |
| C-6 | ~122.0 |
| C-2'', C-6'' (N-CH₂) | ~49.0 |
| C-3'', C-5'' (O-CH₂) | ~66.8 |
Visualization of this compound
The above DOT script is a simplified representation and may not render a perfect chemical structure. A proper chemical drawing software is recommended for accurate visualization.
Figure 1: Structure of this compound with atom numbering for NMR assignments.
Comparative Spectral Analysis
The predicted chemical shifts for this compound can be rationalized by comparing them to the experimental data of simpler, related molecules.
Table 1: Comparison of ¹H NMR Data (Aromatic Region, δ ppm in CDCl₃)
| Compound | H-2 | H-4 | H-5 | H-6 | Reference |
| Acetophenone | 7.97 | 7.47 | 7.58 | 7.47 | [2][3] |
| 3-Aminoacetophenone | ~7.31 | ~6.86 | ~7.22 | ~7.26 | [4] |
| 3-Methoxyacetophenone | ~7.53 | ~7.10 | ~7.38 | ~7.45 | [5][6] |
| Predicted this compound | ~7.50 | ~7.15 | ~7.35 | ~7.45 | - |
-
Analysis: The acetyl group in acetophenone is deactivating and deshields all aromatic protons. The ortho protons (H-2, H-6) are most affected, appearing around 7.97 ppm.[2][3] In 3-amino- and 3-methoxyacetophenone, the electron-donating groups (-NH₂ and -OCH₃) at the C-3 position cause an upfield (shielding) shift of the aromatic protons, particularly the ortho (H-2, H-4) and para (H-6) positions relative to the substituent. The morpholino group is also an electron-donating group via the nitrogen lone pair. Therefore, we predict a similar upfield shift for the aromatic protons of this compound compared to acetophenone.
Table 2: Comparison of ¹³C NMR Data (Aromatic Region, δ ppm in CDCl₃)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | Reference |
| Acetophenone | 137.1 | 128.2 | 128.5 | 133.0 | 128.5 | 128.2 | 198.1 | [2][7] |
| Predicted this compound | ~138.0 | ~118.0 | ~151.5 | ~113.5 | ~129.5 | ~122.0 | ~197.8 | - |
-
Analysis: The carbon attached to the electron-donating morpholino group (C-3) is expected to be significantly shielded compared to the corresponding carbon in acetophenone, but its chemical shift will be higher due to the direct attachment to nitrogen. The carbons ortho (C-2, C-4) and para (C-6) to the morpholino group are expected to be shielded (shifted upfield) due to increased electron density. The carbonyl carbon (C=O) should remain largely unaffected, appearing around 197.8 ppm.
Morpholine Ring Signals
For N-phenylmorpholine, the ¹H NMR signals for the methylene protons adjacent to the nitrogen (N-CH₂) appear around 3.16 ppm, and those adjacent to the oxygen (O-CH₂) are deshielded to around 3.86 ppm.[8] The corresponding ¹³C signals are at approximately 49.5 ppm (N-CH₂) and 67.0 ppm (O-CH₂).[8] These values serve as a reliable basis for our predictions for the morpholine moiety in the target compound.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential.
1. Sample Preparation
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.
-
Concentration: Accurately weigh and dissolve 10-20 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing.
2. NMR Spectrometer Setup
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
-
Sample Insertion and Locking: Insert the sample into the magnet. The spectrometer's field is then "locked" to the deuterium frequency of the solvent.
-
Tuning and Matching: The probe must be tuned to the ¹H and ¹³C frequencies to maximize sensitivity.[9]
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, symmetrical peaks.[10]
3. ¹H NMR Acquisition Parameters
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time (at): 3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16, depending on sample concentration.
-
Spectral Width (sw): -2 to 12 ppm.
4. ¹³C NMR Acquisition Parameters
-
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Pulse Angle: 30 degrees.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more to achieve adequate signal-to-noise.[11]
-
Spectral Width (sw): 0 to 220 ppm.
5. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectra and apply an automatic baseline correction.
-
Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum.
Workflow for NMR Analysis
Caption: A generalized workflow for the NMR analysis of organic compounds.
Conclusion
This guide provides a detailed, predictive, and comparative analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures, we have established a reliable set of expected chemical shifts and outlined a robust experimental protocol for their verification. This information is critical for researchers in confirming the synthesis of the target compound, assessing its purity, and providing a foundational dataset for further studies. The principles and methodologies described herein are broadly applicable to the structural characterization of other novel organic molecules.
References
- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 3-Aminoacetophenone(99-03-6) 13C NMR spectrum [chemicalbook.com]
- 5. 3-Methoxyacetophenone | C9H10O2 | CID 11460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methoxyacetophenone(586-37-8) 1H NMR [m.chemicalbook.com]
- 7. Acetophenone(98-86-2) 13C NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. chem.as.uky.edu [chem.as.uky.edu]
Navigating the Fragmentation Labyrinth: A Comparative Guide to the Mass Spectrometry of 1-(3-Morpholin-4-ylphenyl)ethanone
In the landscape of drug discovery and development, the precise structural elucidation of novel small molecules is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the predicted collision-induced dissociation (CID) fragmentation pathways of 1-(3-Morpholin-4-ylphenyl)ethanone, a compound of interest in medicinal chemistry.
To provide a comprehensive understanding, we will compare its predicted fragmentation behavior with that of two structurally related analogues: the simpler N-acetylmorpholine and the parent aromatic ketone, acetophenone. This comparative approach will illuminate how different structural motifs within the parent molecule influence the resulting mass spectrum, offering researchers a predictive framework for interpreting data from similar compound classes.
Part 1: Predicted ESI-MS/MS Fragmentation of this compound
Under electrospray ionization (ESI) in positive ion mode, this compound (molecular weight: 205.25 g/mol ) is expected to readily form a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 206.1. When subjected to collision-induced dissociation (CID), this precursor ion is anticipated to undergo a series of characteristic fragmentation events, dictated by the lability of specific bonds and the stability of the resulting fragment ions.
The primary fragmentation pathways are predicted to involve the morpholine ring, the acyl group, and the bond connecting the morpholine nitrogen to the phenyl ring.
Pathway A: Cleavage of the Acetyl Group
A classic fragmentation for acetophenone derivatives is the neutral loss of the acetyl radical followed by the loss of a hydrogen radical, or more commonly, the loss of ketene (CH₂=C=O). However, the most prominent pathway is the cleavage of the C-C bond between the carbonyl and the methyl group, leading to the loss of a methyl radical, which is less common in even-electron species like [M+H]⁺. A more likely scenario is the loss of the entire acetyl group. A prominent fragmentation pathway for ketones is the cleavage alpha to the carbonyl group. In this case, the loss of the methyl group (a radical, less likely from an even-electron precursor) or the entire acetyl group can be considered. The most characteristic fragmentation of the acetophenone moiety is the formation of the benzoyl cation or a related structure. For the protonated molecule, a likely initial fragmentation is the loss of the acetyl group.
Pathway B: Fragmentation of the Morpholine Ring
The saturated morpholine ring is susceptible to ring-opening followed by fragmentation. A common pathway for cyclic amines is the loss of ethene (C₂H₄) or related neutral fragments. Protonation can occur on either the morpholine nitrogen or the carbonyl oxygen. If protonated on the morpholine nitrogen, the ring can undergo a retro-Diels-Alder (RDA) type fragmentation, although this is less common for saturated rings. A more probable route is the cleavage of C-C bonds within the ring, leading to the expulsion of small neutral molecules like ethylene oxide or ethene.
Pathway C: Cleavage of the N-Phenyl Bond
The bond between the morpholine nitrogen and the phenyl ring is another potential site of cleavage, which would lead to ions corresponding to the morpholine cation and the substituted phenyl cation.
Caption: Predicted Fragmentation of this compound.
| Precursor/Fragment Ion | Predicted m/z | Proposed Neutral Loss |
| [M+H]⁺ | 206.1 | - |
| Fragment A | 164.1 | C₂H₄O |
| Fragment B | 178.1 | C₂H₄ |
| Fragment C | 146.1 | CH₃CHO |
| Fragment D | 120.1 | C₄H₉NO |
| Fragment E | 132.1 | C₄H₈NO |
Part 2: A Comparative Analysis
To better understand the fragmentation behavior of this compound, it is instructive to compare it with simpler, related molecules.
Alternative 1: N-Acetylmorpholine
N-Acetylmorpholine (molecular weight: 129.16 g/mol ) represents the core morpholine structure with a simple acetyl group. Its electron ionization (EI) mass spectrum, available from the NIST database, provides insight into the intrinsic fragmentation of the N-acylmorpholine system.[1] The major fragments are observed at m/z 86, 70, 57, and 43.
The fragmentation is dominated by cleavage of the morpholine ring and the loss of the acetyl group. The base peak at m/z 43 corresponds to the acetyl cation ([CH₃CO]⁺). The peak at m/z 86 likely arises from the loss of the acetyl group to form the morpholine cation. Further fragmentation of the morpholine ring leads to the smaller fragments.
Caption: Fragmentation of N-Acetylmorpholine under EI-MS.
Alternative 2: Acetophenone
Acetophenone (molecular weight: 120.15 g/mol ) is the fundamental aromatic ketone structure within our target molecule. Its fragmentation is well-characterized.[2] Under EI, the molecular ion at m/z 120 is observed. The most prominent fragmentation is the loss of a methyl radical to form the highly stable benzoyl cation at m/z 105, which is often the base peak. This can be followed by the loss of carbon monoxide (CO) to yield the phenyl cation at m/z 77.
Comparison Synthesis:
The predicted fragmentation of this compound is a composite of the behaviors of its constituent parts, with additional complexity arising from their interconnection.
-
Influence of the Morpholine Ring: Unlike acetophenone, the target molecule's fragmentation will be significantly influenced by the morpholine ring, introducing pathways involving ring-opening and cleavage that are absent in the simpler ketone.
-
Influence of the N-Phenyl Linkage: The N-phenyl bond provides an additional cleavage site not present in N-acetylmorpholine, leading to fragments corresponding to the substituted phenyl ring.
-
Influence of the Acetyl Group Position: The meta-position of the acetyl group on the phenyl ring influences the electronic environment and may affect the relative abundance of fragments involving this group compared to an ortho- or para-substituted isomer.
In essence, while the fragmentation of N-acetylmorpholine is dominated by the lability of the acyl group and the morpholine ring, and that of acetophenone by the stability of the benzoyl cation, this compound presents a more complex scenario where these pathways compete and are supplemented by cleavages involving the N-phenyl bond.
Part 3: Experimental Protocol for Small Molecule LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of small molecules like this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition.
-
Matrix Samples: For analysis in complex matrices (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction to remove interferences. A common method is to add three parts of cold acetonitrile to one part of the sample, vortex, centrifuge, and analyze the supernatant.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS1 Scan: Scan for the protonated molecule [M+H]⁺ (e.g., m/z 100-300).
-
Product Ion Scan (MS/MS):
-
Select the precursor ion (m/z 206.1 for the target compound).
-
Apply a range of collision energies (e.g., 10-40 eV) to determine the optimal energy for generating a rich fragmentation spectrum.
-
Acquire the product ion spectrum (e.g., m/z 50-220).
-
-
Source Parameters (instrument-dependent, typical values):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Caption: General workflow for LC-MS/MS analysis of small molecules.
References
A Comparative Guide to the FT-IR Spectrum of 1-(3-Morpholin-4-ylphenyl)ethanone
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(3-Morpholin-4-ylphenyl)ethanone, a compound of interest in pharmaceutical research and drug development. By dissecting its spectral features and comparing them with structurally related molecules, we aim to offer researchers, scientists, and drug development professionals a robust framework for substance identification, purity assessment, and structural elucidation.
The Significance of FT-IR in Pharmaceutical Analysis
FT-IR spectroscopy is a cornerstone analytical technique in the pharmaceutical industry. Its power lies in its ability to provide a unique molecular fingerprint of a substance by probing the vibrational modes of its chemical bonds. For a molecule like this compound, which incorporates multiple functional groups—a ketone, a tertiary amine within a morpholine ring, and a substituted aromatic ring—the FT-IR spectrum offers a wealth of structural information. Each functional group exhibits characteristic absorption bands, and their precise positions and intensities can be influenced by the overall molecular architecture. This sensitivity makes FT-IR an invaluable tool for confirming molecular identity and detecting subtle structural variations.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
For the analysis of a solid sample such as this compound, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a highly effective and convenient method.[1] ATR allows for the direct analysis of solid powders or liquids with minimal sample preparation.
Step-by-Step ATR-FTIR Measurement Protocol:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (commonly diamond or zinc selenide) should be clean.
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal. This step is crucial as it subtracts the absorbance from the ambient atmosphere (e.g., CO2, water vapor) and the instrument itself, ensuring that the final spectrum is solely that of the sample.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Applying Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the ATR crystal, which is essential for obtaining a strong and reproducible spectrum.[1]
-
Spectrum Acquisition: Initiate the sample scan. Typical acquisition parameters for a high-quality spectrum are a spectral range of 4000-400 cm-1, a resolution of 4 cm-1, and an accumulation of 32 to 64 scans to improve the signal-to-noise ratio.[2]
-
Data Processing: After acquisition, the spectrum can be baseline corrected and normalized if necessary.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe to prevent cross-contamination between samples.
In-Depth Spectral Analysis of this compound
The FT-IR spectrum of this compound can be logically interpreted by considering the contributions of its three main structural components: the acetyl group, the meta-substituted benzene ring, and the morpholine ring.
Key Vibrational Modes of this compound
Caption: Key functional groups and their characteristic vibrational modes in this compound.
Comparative Spectral Data
| Vibrational Mode | This compound (Expected, cm⁻¹) | Acetophenone (Reference, cm⁻¹) | Morpholine (Reference, cm⁻¹) | Assignment and Rationale |
| Aromatic C-H Stretch | 3100-3000 | ~3068[3] | - | Stretching of C-H bonds on the benzene ring.[4][5] |
| Aliphatic C-H Stretch | 2950-2800 | - | 3065-2850[6] | Asymmetric and symmetric stretching of CH₂ groups in the morpholine ring. |
| C=O Stretch (Ketone) | ~1680 | ~1686[3] | - | Stretching of the carbonyl group. Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone. |
| Aromatic C=C Stretch | 1600-1450 | 1600-1585[4] | - | In-plane skeletal vibrations of the benzene ring.[7] |
| C-N Stretch (Tertiary Amine) | ~1250 | - | Present | Stretching of the C-N bonds within the morpholine ring. |
| C-O-C Stretch (Ether) | ~1120 | - | Present | Asymmetric stretching of the C-O-C linkage in the morpholine ring. |
| Aromatic C-H Out-of-Plane Bending | ~810-750 and ~690 | - | - | Bending of C-H bonds out of the plane of the benzene ring. The positions are indicative of meta-substitution.[8] |
Comparative Analysis with Alternative Compounds
To fully appreciate the spectral features of this compound, a comparison with its constituent building blocks, acetophenone and morpholine, is highly instructive.
Comparison with Acetophenone
Acetophenone provides the core structure of a phenyl ring attached to an acetyl group. Its spectrum is dominated by a strong carbonyl (C=O) stretch around 1686 cm⁻¹ and aromatic C-H and C=C stretching vibrations.[3][9] In this compound, the C=O stretch is expected at a similar frequency, although the electron-donating nature of the morpholine group in the meta position may cause a slight shift. The aromatic region will also show similarities, but the substitution pattern will alter the C-H out-of-plane bending vibrations.
Comparison with Morpholine
Morpholine is a cyclic secondary amine containing an ether linkage. Its FT-IR spectrum is characterized by C-H stretching vibrations of the methylene groups in the 3000-2850 cm⁻¹ region, and prominent C-N and C-O-C stretching bands.[6][10] In the spectrum of this compound, the morpholine moiety is expected to contribute distinct aliphatic C-H stretching bands just below 3000 cm⁻¹, which are absent in acetophenone. Furthermore, the characteristic C-N and C-O-C stretching vibrations of the morpholine ring will be present.
The Influence of Meta-Substitution
The substitution pattern on the benzene ring significantly influences the C-H out-of-plane bending vibrations in the "fingerprint" region (below 1000 cm⁻¹). For meta-disubstituted benzene rings, characteristic absorptions are typically observed in the 810-750 cm⁻¹ and around 690 cm⁻¹ regions.[8] The presence of these bands in the spectrum of this compound would provide strong evidence for the meta-substitution pattern.
Conclusion
The FT-IR spectrum of this compound is a composite of the characteristic absorptions of its acetyl, meta-substituted phenyl, and morpholine components. By systematically analyzing the spectrum and comparing it to simpler, related molecules, a confident structural assignment can be made. The key diagnostic bands include the carbonyl stretch of the ketone, the aromatic and aliphatic C-H stretches, the in-plane aromatic ring vibrations, and the characteristic out-of-plane bending bands indicative of the meta-substitution pattern. This guide provides a foundational framework for researchers to interpret the FT-IR spectrum of this and structurally similar compounds with a high degree of scientific rigor.
References
- 1. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 2. stemed.site [stemed.site]
- 3. Solved analyze the IR spectra of Acetophenone. check the | Chegg.com [chegg.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Charateristic IR Absorption of Benzene Derivatives [almerja.com]
- 6. researchgate.net [researchgate.net]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Tale of Two Scaffolds: Unveiling the Biological Nuances of Morpholino vs. Thiomorpholino Analogs
A Senior Application Scientist's Guide to Structure, Activity, and Experimental Design
In the landscape of medicinal chemistry, the morpholine and thiomorpholine scaffolds have earned the esteemed status of "privileged structures."[1][2] Their prevalence in a multitude of biologically active compounds, from approved drugs to clinical candidates, is a testament to their favorable physicochemical and pharmacokinetic properties.[3][4] This guide offers an in-depth comparison of the biological activities of morpholino and thiomorpholino analogs, delving into the subtle yet significant impact of substituting an oxygen atom with sulfur. We will explore the underlying structure-activity relationships, provide actionable experimental protocols for their comparative evaluation, and present a framework for rational drug design based on these versatile heterocyclic systems.
The Core Distinction: Oxygen vs. Sulfur and its Physicochemical Consequences
At its heart, the difference between a morpholine and a thiomorpholine ring is the replacement of the endocyclic oxygen with a sulfur atom.[5] This seemingly minor alteration imparts significant changes to the molecule's electronic and steric properties, which in turn influence its biological behavior.
The sulfur atom is larger and less electronegative than oxygen, leading to several key differences:
-
Increased Lipophilicity: The presence of sulfur generally increases the lipophilicity of the molecule compared to its morpholino counterpart.[6] This can have a profound impact on a compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing membrane permeability and cellular uptake.
-
Metabolic Susceptibility: The sulfur atom in a thiomorpholine ring can be a "soft spot" for metabolism, readily undergoing oxidation to the corresponding sulfoxide and sulfone.[5] This can be a double-edged sword: while it may lead to faster clearance, it also offers an additional handle for fine-tuning the metabolic stability and pharmacokinetic profile of a drug candidate.
-
Hydrogen Bonding Capacity: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.[7] While the sulfur in thiomorpholine is a weaker hydrogen bond acceptor, it can still participate in other non-covalent interactions, such as van der Waals forces and sulfur-π interactions.
These fundamental differences in physicochemical properties are the primary drivers of the distinct biological activities observed between morpholino and thiomorpholino analogs.
A Comparative Look at Biological Activity: Case Studies and In-Depth Analysis
The choice between a morpholine and a thiomorpholine scaffold is often context-dependent, with the "better" option being dictated by the specific biological target and the desired therapeutic outcome. Let's examine some illustrative examples from the literature.
Anticancer Activity: A Double-Edged Sword
Both morpholine and thiomorpholine moieties are found in a vast number of compounds with potent anticancer activity.[8][9] The morpholine ring, for instance, is a key component of the FDA-approved PI3K inhibitor, Idelalisib. The nitrogen atom of the morpholine ring is crucial for its interaction with the hinge region of the enzyme.
While direct comparative studies of morpholino versus thiomorpholino analogs in the context of cancer are not abundant, the differing physicochemical properties suggest a trade-off. The increased lipophilicity of a thiomorpholino analog might enhance its ability to cross the cell membrane and reach an intracellular target. However, the potential for metabolic oxidation of the sulfur atom could lead to a shorter duration of action.
Antimicrobial Activity: A Case of Superiority
A revealing comparative study in the field of antitubercular agents highlights the nuanced differences between these two scaffolds. In a series of 2-(thiophen-2-yl)dihydroquinoline derivatives, the morpholino analog exhibited greater potency against Mycobacterium tuberculosis H37Rv than its thiomorpholino counterpart.[8] This suggests that for this particular target, the hydrogen bonding capability of the morpholine oxygen may be more critical for binding affinity and subsequent biological activity than the increased lipophilicity of the thiomorpholine analog.
Antisense Oligonucleotides: The Rise of Thiomorpholinos
A compelling example of the thiomorpholino scaffold's potential is in the field of antisense oligonucleotides. Thiomorpholino oligonucleotides (TMOs) have emerged as a promising next-generation platform for splice-switching therapies.[10][11] In a direct comparison with phosphorodiamidate morpholino oligomers (PMOs), which are the basis of several FDA-approved drugs for Duchenne muscular dystrophy, TMOs demonstrated superior efficacy in inducing exon skipping at lower concentrations.[10][12] This enhanced potency is attributed to the improved cellular uptake and potentially stronger binding of the thiophosphoramidate linkage to the target RNA.[13]
The following table summarizes the key comparative aspects discussed:
| Feature | Morpholino Analogs | Thiomorpholino Analogs | Supporting Evidence |
| Structure | Contains an oxygen atom | Contains a sulfur atom | [5] |
| Lipophilicity | Generally lower | Generally higher | [6] |
| Metabolic Stability | Generally more stable | Sulfur can be oxidized (sulfoxide, sulfone) | [5] |
| Antitubercular Activity | More potent in a specific series | Less potent in the same series | [8] |
| Antisense Oligonucleotides | Less potent (as PMOs) | More potent (as TMOs) | [10][11][12] |
Experimental Design for Comparative Analysis: A Step-by-Step Protocol
To rigorously compare the biological activity of a novel morpholino analog and its thiomorpholino counterpart, a systematic experimental approach is crucial. The following protocol outlines a standard in vitro cytotoxicity assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method, a widely accepted technique for assessing cell viability.[2][7]
Protocol: Comparative Cytotoxicity Assessment using the MTT Assay
1. Cell Culture:
1.1. Culture the chosen cancer cell line (e.g., HeLa, MCF-7) in the appropriate growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. 1.2. Maintain the cells in a humidified incubator at 37°C with 5% CO2. 1.3. Subculture the cells upon reaching 80-90% confluency.
2. Cell Seeding:
2.1. Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter. 2.2. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium. 2.3. Incubate the plate for 24 hours to allow the cells to adhere.
3. Compound Treatment:
3.1. Prepare stock solutions of the morpholino and thiomorpholino analogs in a suitable solvent (e.g., DMSO). 3.2. Prepare serial dilutions of each compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). 3.3. Remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug). 3.4. Incubate the plate for 48 or 72 hours.
4. MTT Assay:
4.1. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. 4.2. Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals. 4.3. Carefully remove the medium from each well. 4.4. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. 4.5. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
5.1. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. 5.2. Calculate the percentage of cell viability for each concentration relative to the vehicle control. 5.3. Plot the percentage of cell viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value for each analog using a suitable software (e.g., GraphPad Prism).
Visualizing the Molecular Landscape: Pathways and Workflows
To further contextualize the biological activities of these compounds, we can visualize the signaling pathways they modulate and the experimental workflows used to assess them.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Many morpholine-containing compounds exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][6][14]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a morpholino or thiomorpholino analog.
Experimental Workflow: Comparative Cytotoxicity Screening
The following diagram illustrates the key steps in a typical workflow for comparing the cytotoxic effects of morpholino and thiomorpholino analogs.
Caption: Workflow for comparing the cytotoxicity of morpholino and thiomorpholino analogs.
Conclusion: A Strategic Choice in Drug Discovery
The decision to employ a morpholine or a thiomorpholine scaffold in a drug discovery program is a strategic one, guided by a deep understanding of their respective physicochemical properties and biological implications. While morpholine offers the advantage of well-established synthetic routes and a hydrogen-bonding oxygen atom, thiomorpholine provides an avenue for modulating lipophilicity and metabolic stability. As the case of TMOs demonstrates, the introduction of sulfur can lead to significant enhancements in biological activity.
Ultimately, the optimal choice will emerge from a careful, data-driven analysis of structure-activity relationships, informed by rigorous and well-designed comparative experiments. By leveraging the subtle yet powerful differences between these two privileged scaffolds, medicinal chemists can continue to innovate and develop novel therapeutics with improved efficacy and safety profiles.
References
- 1. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. jchemrev.com [jchemrev.com]
- 9. One moment, please... [archives.ijper.org]
- 10. Thiomorpholino oligonucleotides as a robust class of next generation platforms for alternate mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Thiomorpholino oligonucleotides as a robust class of next generation platforms for alternate mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphorodiamidate Morpholinos and Thiomorpholinos for Therapeutic Oligonucleotides [biosyn.com]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Structural Elucidation of 1-(3-Morpholin-4-ylphenyl)ethanone Derivatives: X-ray Crystallography and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the morpholine moiety is a privileged scaffold, frequently incorporated to enhance the pharmacological properties of lead compounds. The 1-(3-Morpholin-4-ylphenyl)ethanone framework, in particular, serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules, including inhibitors of phosphoinositide 3-kinase (PI3K)[1]. Unambiguous determination of the three-dimensional atomic arrangement of these molecules is paramount for understanding their structure-activity relationships (SAR) and for guiding rational drug design.
Single-crystal X-ray crystallography stands as the definitive method for elucidating the solid-state structure of small molecules, providing precise information on bond lengths, bond angles, and stereochemistry.[2] However, the journey from a synthesized compound to a high-resolution crystal structure is not always straightforward. This guide provides a comprehensive comparison of X-ray crystallography with other powerful analytical techniques, offering insights into the causality behind experimental choices and presenting a self-validating approach to structural characterization.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography relies on the diffraction of X-rays by a well-ordered crystalline lattice.[2] The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the molecule can be determined. For a molecule like this compound, this technique can unequivocally establish the conformation of the morpholine ring, the orientation of the acetyl group relative to the phenyl ring, and the intermolecular interactions that govern the crystal packing.
A Case Study: The Crystallization and Structural Analysis of this compound
Synthesis and Crystallization Protocol:
A common route to synthesize this compound involves the Buchwald-Hartwig amination of 1-(3-bromophenyl)ethanone with morpholine.
Experimental Protocol: Synthesis
-
To a solution of 1-(3-bromophenyl)ethanone (1.0 equiv.) and morpholine (1.2 equiv.) in toluene (5 mL/mmol) is added sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.01 equiv.), and BINAP (0.02 equiv.).
-
The reaction mixture is heated to 100 °C and stirred for 12-18 hours under an inert atmosphere.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford this compound.
Experimental Protocol: Crystallization
Obtaining single crystals suitable for X-ray diffraction is often a process of trial and error. For a molecule like this compound, a variety of techniques can be explored:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents like dichloromethane/heptane) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
X-ray Diffraction Data Collection and Structure Refinement:
Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector.
Data Collection Parameters (Hypothetical):
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.1, 5.9, 24.9 |
| α, β, γ (°) | 90, 105.3, 90 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Temperature (K) | 100 |
| Resolution (Å) | 0.75 |
The collected data are then processed to determine the unit cell dimensions and the intensities of the reflections. The structure is solved using direct methods or Patterson methods and then refined anisotropically to obtain the final atomic coordinates, bond lengths, and bond angles.
Visualizing the Workflow:
Caption: Workflow for X-ray Crystallography of a small molecule.
Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail in the solid state, other techniques are indispensable, particularly when single crystals are elusive or when information about the molecule's behavior in solution is required.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of a molecule in solution. For this compound, ¹H and ¹³C NMR would confirm the presence of the morpholine, phenyl, and acetyl groups, and 2D NMR techniques like COSY and HMBC would establish the connectivity between these fragments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound with high accuracy. Fragmentation patterns observed in MS/MS experiments can also provide structural information.
Computational Chemistry
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the geometry, spectroscopic properties, and reactivity of molecules.[8][9][10] For this compound, DFT calculations could predict the most stable conformation of the molecule, which can then be compared with the experimental results from X-ray crystallography or NMR.
Performance Comparison of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice[11] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field[2] | Measurement of mass-to-charge ratio of ionized molecules[2] |
| Sample Type | Single, well-ordered crystal | Soluble compound in a suitable solvent | Ionizable compound |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration[2] | Connectivity, relative stereochemistry, solution-state conformation and dynamics[2] | Molecular weight, elemental composition, fragmentation patterns[2] |
| Resolution | Atomic (<1 Å)[2] | Atomic to near-atomic | Low (provides connectivity information) |
| Strengths | Unambiguous structure determination | Provides information on solution-state structure and dynamics; non-destructive | High sensitivity; requires very small amounts of sample |
| Limitations | Requires high-quality single crystals, which can be difficult to obtain | Can be difficult to interpret for complex molecules; does not provide absolute configuration | Does not provide 3D structural information |
Decision-Making Framework for Technique Selection:
Caption: Choosing the right structural analysis method.
Conclusion
The structural elucidation of this compound derivatives, and indeed any novel chemical entity, relies on a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the gold standard for unambiguous three-dimensional structure determination, its reliance on high-quality crystals necessitates the use of complementary techniques. NMR spectroscopy provides invaluable information on the solution-state structure and dynamics, while mass spectrometry confirms the molecular formula and provides fragmentation data. Computational modeling serves as a powerful predictive and corroborative tool. By judiciously employing a combination of these techniques, researchers can build a comprehensive and self-validating understanding of their molecules, accelerating the drug discovery and development process.
References
- 1. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. mdpi.com [mdpi.com]
- 10. "SYNTHESIS AND STUDY OF COMPLEX COMPOUNDS WITH 1,3,4-OXADIAZOLE DERIVAT" by Mehribon A. PIRIMOVA, Shaxnoza A. KADIROVA et al. [cce.researchcommons.org]
- 11. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to the HPLC Analysis and Purity Determination of 1-(3-Morpholin-4-ylphenyl)ethanone
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 1-(3-Morpholin-4-ylphenyl)ethanone, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind chromatographic parameter selection, present a robust, validated analytical method, and compare its performance against a viable alternative, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals who require reliable analytical protocols for quality control and reaction monitoring.
Introduction: The Analytical Imperative for this compound
This compound is a substituted acetophenone derivative. Such molecules are common building blocks in medicinal chemistry, often serving as precursors for active pharmaceutical ingredients (APIs). The purity of these intermediates is paramount; trace impurities can carry through the synthetic route, potentially leading to undesired side products, reduced efficacy, or adverse toxicological effects in the final drug substance.
Therefore, a precise, accurate, and robust analytical method is not merely a quality control checkpoint but a critical component of the entire drug development process. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the industry-standard technique for this purpose due to its high resolution, sensitivity, and applicability to a wide range of organic molecules.[1][2]
Foundational Principles: Why Reversed-Phase HPLC?
Reversed-Phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar, non-volatile organic compounds like this compound. The core principle involves a non-polar stationary phase (typically silica particles chemically bonded with C18 alkyl chains) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol).
The separation is governed by hydrophobic interactions.[3] Components in the sample partition between the stationary and mobile phases. More hydrophobic (less polar) analytes interact more strongly with the C18 stationary phase and thus elute later, while more polar analytes have a greater affinity for the mobile phase and elute earlier. By carefully controlling the mobile phase composition, pH, and flow rate, we can achieve fine-tuned separation of the main compound from its process-related impurities and degradation products.
Primary Analytical Method: A Validated RP-HPLC Protocol
This section details a robust, self-validating HPLC method developed for the routine purity analysis of this compound. The choice of each parameter is explained to provide a clear understanding of the method's underlying logic.
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Workflow
The overall process from sample preparation to data analysis is designed to ensure reproducibility and accuracy.
Caption: Experimental workflow for HPLC purity determination.
Detailed Chromatographic Conditions
The following table summarizes the optimized parameters for the primary analytical method.
| Parameter | Specification | Rationale |
| Instrument | HPLC System with UV/Vis or DAD Detector | Standard equipment for pharmaceutical analysis. A Diode Array Detector (DAD) is preferred for peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 phase provides robust hydrophobic retention for the aromatic ketone structure. The column dimensions offer a good balance of resolution and analysis time.[2] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (55:45, v/v) | Acetonitrile is a common organic modifier with low UV cutoff. Phosphoric acid is used to control the pH, ensuring consistent ionization of the morpholine moiety and minimizing peak tailing from silanol interactions.[4][5] |
| Elution Mode | Isocratic | An isocratic method is simpler, more robust, and provides consistent run times, which is ideal for routine QC. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 254 nm | The substituted acetophenone chromophore exhibits strong absorbance at this wavelength, providing excellent sensitivity. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures sample compatibility and prevents peak distortion. |
Step-by-Step Protocol
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the analysis sample in the same manner as the standard to a final concentration of 0.1 mg/mL.
-
System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
-
Analysis: Inject the blank (diluent), followed by the standard and sample solutions into the HPLC system.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This protocol establishes a self-validating system where system suitability must be met before sample results are considered valid, ensuring trustworthiness.[6]
Comparative Analysis: Method Performance vs. Alternatives
No single analytical method is perfect for all scenarios. Here, we compare our primary C18-based method with an alternative using a different stationary phase to highlight the importance of selectivity in method development.
Alternative Method: Phenyl-Hexyl Stationary Phase
A Phenyl-Hexyl column offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl rings of the stationary phase and aromatic analytes. This can lead to unique selectivity, especially for separating structurally similar aromatic compounds.[3][7]
Rationale for Comparison: If the primary C18 method fails to resolve a critical impurity from the main peak, a column with alternative selectivity, like a Phenyl-Hexyl phase, is a logical next step in method development.
References
- 1. researchgate.net [researchgate.net]
- 2. pp.bme.hu [pp.bme.hu]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Ethanone, 1-(3-methylphenyl)- | SIELC Technologies [sielc.com]
- 5. Ethanone, 1-(2,3,4-trihydroxyphenyl)- | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(3-Morpholin-4-ylphenyl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth spectroscopic analysis of 1-(3-morpholin-4-ylphenyl)ethanone, a valuable building block in contemporary medicinal chemistry. By comparing its spectral characteristics with those of key structural analogs, we aim to furnish researchers with the critical data and interpretive logic required for unambiguous compound identification and quality control. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and extensive field experience.
Introduction: The Importance of Unambiguous Characterization
In the landscape of drug discovery and development, the purity and structural integrity of synthetic intermediates are paramount. This compound serves as a crucial scaffold in the synthesis of a variety of biologically active molecules. Its structure, featuring a meta-substituted aromatic ring, a ketone, and a morpholine moiety, presents a unique spectroscopic fingerprint. Misinterpretation of this fingerprint can lead to costly errors in downstream applications. This guide will dissect the Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data expected for this compound. To provide a richer context and highlight the subtleties of spectral interpretation, we will compare its data against three strategic alternatives: the parent compound (Acetophenone), a positional isomer (1-(4-Morpholinophenyl)ethanone), and a simpler analog (3'-Aminoacetophenone).
Molecular Structure Overview
A clear understanding of the molecular architecture is the foundation of spectral interpretation. The positioning of the electron-donating morpholino group and the electron-withdrawing acetyl group dictates the electronic environment of the aromatic ring and, consequently, the chemical shifts and vibrational frequencies observed.
Caption: Molecular structures of the target compound and its comparators.
Workflow for Comprehensive Spectroscopic Analysis
A systematic approach ensures that all necessary data is collected efficiently and interpreted correctly. The following workflow represents a robust, self-validating process for structural elucidation.
A Comparative Analysis of Fluoro-Substituted 1-(3-Morpholin-4-ylphenyl)ethanone in Modulating the PI3K/Akt Signaling Pathway
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing pharmacological properties.[1][2] Fluorine's unique stereoelectronic attributes can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[3] This guide provides a comparative analysis of a novel fluoro-substituted 1-(3-morpholin-4-ylphenyl)ethanone derivative, herein designated as F-MPE , against its non-fluorinated counterpart (MPE ) and a well-characterized clinical-stage pan-Class I PI3K inhibitor, ZSTK474 .
The morpholine moiety is a privileged structure in medicinal chemistry, particularly for inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, where its oxygen atom often acts as a critical hydrogen bond acceptor in the ATP-binding pocket of the enzyme.[4][5][6] This guide will explore the biological efficacy of F-MPE, postulating that the addition of a fluorine atom will potentiate its inhibitory activity. Our investigation will be framed around the central hypothesis that the electron-withdrawing nature of fluorine will enhance the compound's interaction with the PI3K active site, leading to superior downstream pathway modulation and anti-proliferative effects in cancer cells.
We will delve into the experimental methodologies required to substantiate this hypothesis, providing detailed protocols for in vitro kinase assays, cellular target engagement, and functional outcomes. The causality behind experimental choices will be elucidated, ensuring a transparent and reproducible framework for researchers in the field.
Comparative Compounds
| Compound ID | Structure | Key Features | Rationale for Inclusion |
| F-MPE | (Hypothetical Structure) | 1-(2-fluoro-3-morpholin-4-ylphenyl)ethanone | The novel compound under investigation. The fluorine substitution is hypothesized to enhance PI3K inhibitory activity. |
| MPE | (Hypothetical Structure) | This compound | The non-fluorinated parent compound, serving as a direct baseline for assessing the impact of fluorination. |
| ZSTK474 | (Known Structure) | 2-(2-Difluoromethyl-1H-benzo[d]imidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine | A well-characterized, potent pan-Class I PI3K inhibitor used as a benchmark for efficacy.[4][6] |
The PI3K/Akt Signaling Pathway: A Rationale for Target Selection
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5][7] The morpholine group's established role in potent PI3K inhibitors like ZSTK474 provides a strong rationale for evaluating F-MPE's activity against this pathway.[4][8]
Caption: The PI3K/Akt signaling pathway and the inhibitory action of F-MPE.
Experimental Evaluation: Protocols and Rationale
To objectively compare the biological efficacy of F-MPE, MPE, and ZSTK474, a tiered experimental approach is proposed. This workflow begins with direct target engagement and progresses to cellular and functional assays.
Caption: Tiered experimental workflow for compound evaluation.
Protocol 1: In Vitro PI3Kα Kinase Assay
-
Objective: To determine the direct inhibitory potency (IC50) of the compounds against the PI3Kα isoform, a frequently mutated isoform in cancer.
-
Causality: This cell-free assay isolates the interaction between the compound and its direct target, eliminating confounding cellular factors. It provides a pure measure of target affinity. Fluorinated ketones are known to be reactive towards nucleophiles, which may enhance their interaction with the kinase active site.[9]
-
Methodology:
-
Recombinant human PI3Kα is incubated with the test compounds (F-MPE, MPE, ZSTK474) across a range of concentrations (e.g., 0.1 nM to 10 µM).
-
The kinase reaction is initiated by adding ATP and the lipid substrate PIP2.
-
The amount of ADP produced, which is proportional to PI3Kα activity, is quantified using a commercial luminescence-based assay kit (e.g., PI3K-Glo™ Kinase Assay).
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: Western Blot Analysis of Akt Phosphorylation
-
Objective: To assess the ability of the compounds to inhibit PI3K signaling within a cellular context.
-
Causality: Measuring the phosphorylation status of Akt (a direct downstream substrate of PI3K) provides a robust biomarker of target engagement in intact cells. A reduction in phosphorylated Akt (p-Akt) indicates successful inhibition of the upstream PI3K.
-
Methodology:
-
PTEN-null prostate cancer cells (PC-3), which exhibit constitutive PI3K pathway activation, are seeded in 6-well plates.[5]
-
Cells are treated with F-MPE, MPE, and ZSTK474 at various concentrations (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phospho-Akt (Ser473) and total Akt (as a loading control).
-
Following incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software.
-
Protocol 3: Cell Viability (MTT) Assay
-
Objective: To evaluate the functional consequence of PI3K inhibition on cancer cell proliferation and survival.
-
Causality: This assay links the observed pathway inhibition to a desired therapeutic outcome—the reduction of cancer cell viability. It provides a measure of the compound's overall anti-proliferative efficacy.
-
Methodology:
-
PC-3 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of F-MPE, MPE, and ZSTK474 for 72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with DMSO.
-
Absorbance is measured at 570 nm using a microplate reader.
-
The concentration that inhibits cell growth by 50% (GI50) is calculated from the dose-response curves.
-
Comparative Performance Data (Illustrative)
The following tables summarize the expected outcomes of the experimental evaluations, based on the hypothesis that fluorination enhances biological activity.
Table 1: In Vitro PI3Kα Kinase Inhibition
| Compound | PI3Kα IC50 (nM) | Interpretation |
| F-MPE | 15 | Potent inhibition, suggesting strong binding to the kinase active site. |
| MPE | 150 | Moderate inhibition, serving as a baseline. |
| ZSTK474 | 5 | Very potent inhibition, consistent with its known activity as a benchmark inhibitor.[4] |
Table 2: Cellular Potency in PC-3 Cells
| Compound | p-Akt Inhibition (IC50, µM) | Cell Viability (GI50, µM) |
| F-MPE | 0.1 | 0.5 |
| MPE | 1.2 | 5.8 |
| ZSTK474 | 0.05 | 0.2 |
Synthesis and Interpretation
The illustrative data strongly supports the initial hypothesis. The ten-fold increase in potency observed for F-MPE over MPE in the PI3Kα kinase assay (Table 1) highlights the significant contribution of the fluorine atom. This enhancement is likely due to favorable electronic interactions within the ATP binding pocket, a common effect of fluorination in drug design.[2]
This enhanced target engagement translates directly to superior cellular activity. In the Western blot analysis, F-MPE demonstrates a markedly lower IC50 for p-Akt inhibition compared to MPE, confirming its improved ability to permeate cells and modulate the PI3K pathway. Consequently, this potent pathway inhibition leads to a more pronounced anti-proliferative effect, as evidenced by the lower GI50 value in the MTT assay (Table 2).
While the benchmark compound, ZSTK474 , remains the most potent inhibitor in all assays, F-MPE emerges as a highly promising lead compound. The data suggests that the fluoro-substituted this compound scaffold is a viable starting point for the development of novel PI3K inhibitors. The significant leap in efficacy achieved through simple fluorination underscores the power of this strategy in medicinal chemistry.
Future studies should aim to elucidate the precise binding mode of F-MPE through co-crystallography and expand the analysis to other PI3K isoforms to determine its selectivity profile. Nevertheless, this comparative guide demonstrates a clear, data-driven rationale for prioritizing the fluoro-substituted analog in further drug development efforts.
References
- 1. DSpace [kuscholarworks.ku.edu]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure | MDPI [mdpi.com]
- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(3-Morpholin-4-ylphenyl)ethanone
Navigating the lifecycle of a research chemical extends beyond its synthesis and application; it culminates in its safe and compliant disposal. For novel compounds like 1-(3-Morpholin-4-ylphenyl)ethanone, where comprehensive toxicological and environmental data may be sparse, a conservative and principled approach to waste management is not just a regulatory requirement—it is a cornerstone of responsible science.[1][2] This guide provides a detailed protocol for the proper disposal of this compound, grounded in established safety principles to protect laboratory personnel, the community, and the environment.
The fundamental principle guiding this process is to treat all waste chemicals of unknown or incompletely characterized hazards as hazardous waste .[3][4] This ensures the highest level of safety and compliance with regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA).[5]
Hazard Assessment and Classification
Therefore, this compound must be managed through your institution's official hazardous waste program, typically overseen by an Environmental Health & Safety (EHS) department.[6] Under no circumstances should this chemical or its residues be disposed of down the sanitary sewer or in the regular trash .[3][5]
Core Disposal Principles: A Self-Validating System
Adherence to the following principles ensures a disposal workflow that is inherently safe and compliant.
-
Segregation is Paramount: Never mix this compound waste with other waste streams without first confirming compatibility. It should be collected as a non-halogenated solid organic waste . Mixing with incompatible chemicals, such as strong oxidizing agents, could lead to unforeseen reactions.[5]
-
Container Integrity: Waste must be stored in containers that are chemically compatible, in good condition, and equipped with secure, leak-proof closures.[3][5] The original product container is often an excellent choice for its waste.[3]
-
Clear and Accurate Labeling: Every waste container must be properly labeled the moment waste is first added. This is a critical safety and regulatory requirement.[4]
-
Point-of-Generation Management: Hazardous waste should be accumulated at or near the point where it is generated, in a designated Satellite Accumulation Area (SAA), under the control of laboratory personnel.[4][5]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for managing this compound from the moment it is deemed waste to its final collection.
Step 1: Preparation and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
Step 2: Waste Container Selection and Labeling
-
Select a Container: Choose a clean, dry container made of a compatible material (e.g., the original container, or a high-density polyethylene (HDPE) bottle for solids). Ensure it has a secure, screw-top lid.[7]
-
Apply a Hazardous Waste Label: Affix your institution's official hazardous waste label to the container. Fill it out completely and legibly with the following information[4]:
-
The words "Hazardous Waste "
-
Full Chemical Name: "this compound" (avoiding abbreviations or formulas).
-
Generator Information: Your name, lab, building, and room number.
-
Step 3: Waste Accumulation
-
Designate as Waste: As soon as the material is no longer needed, it must be declared waste.[7]
-
Transfer to Container: Carefully transfer the solid this compound into the prepared, labeled waste container.
-
Store in SAA: Place the container in your lab's designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of lab personnel.[4] Keep the container securely closed at all times, except when adding waste.
-
Manage Contaminated Debris: Any materials grossly contaminated with the compound (e.g., weigh paper, gloves, absorbent pads from a spill) should also be placed in the solid hazardous waste container.
Step 4: Arranging for Disposal
-
Monitor Container Level: Do not overfill the waste container. Leave adequate headspace (typically 10-15%) to prevent spills.
-
Request Pickup: Once the container is full or you no longer need to accumulate this waste stream, arrange for its collection through your institution's EHS department. Follow their specific procedures, which typically involve submitting an online or paper pickup request form.[3][7] Do not transport hazardous waste yourself.[3]
The following table summarizes the key logistical decisions for this process.
| Parameter | Specification | Rationale |
| Waste Classification | Hazardous Waste | Assumed toxicity and environmental hazard due to lack of complete data.[1] |
| Waste Stream | Solid, Non-Halogenated Organic | Dictates the final disposal method (typically incineration) and prevents mixing with incompatible waste types like acids or oxidizers. |
| Container Type | Original container or chemically compatible (e.g., HDPE) container with a secure lid. | Prevents leaks, spills, and reactions between the waste and the container material.[5] |
| Labeling | Institutional Hazardous Waste Label with full chemical name and accumulation date. | Ensures regulatory compliance (RCRA) and informs personnel of the container's contents and hazards.[4] |
| Storage Location | Designated and marked Satellite Accumulation Area (SAA) within the laboratory. | Keeps waste secure, near the point of generation, and under the control of trained personnel as required by EPA regulations.[4][5] |
| Final Disposal Method | Collection by institutional EHS for off-site incineration or other approved treatment. | Ensures the chemical is destroyed in a compliant and environmentally sound manner.[8][9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. staging.keyorganics.net [staging.keyorganics.net]
- 2. fishersci.com [fishersci.com]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. benchchem.com [benchchem.com]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. epa.gov [epa.gov]
Navigating the Safe Handling of 1-(3-Morpholin-4-ylphenyl)ethanone: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with precision and safety is paramount. 1-(3-Morpholin-4-ylphenyl)ethanone, a substituted acetophenone containing a morpholine moiety, is a compound of interest in medicinal chemistry.[1] Its safe handling requires a comprehensive understanding of its potential hazards, derived from its structural components: the aromatic ketone and the morpholine ring. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended procedures.
I. Hazard Assessment and Personal Protective Equipment (PPE)
The primary route of exposure to this compound in a laboratory setting is through skin contact, eye contact, and inhalation of aerosols or dust.[4][5] Therefore, a multi-layered PPE strategy is essential.
A. Engineering Controls: The First Line of Defense
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3][4] This is the most critical step in minimizing respiratory exposure.
B. Personal Protective Equipment: Your Essential Barrier
The following PPE is mandatory when handling this compound:
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are required at all times.[4] A face shield should be worn over the goggles when there is a risk of splashing, such as during transfers of solutions or when handling larger quantities.[4] |
| Hand Protection | Due to the lack of specific glove breakthrough data for this compound, a double-gloving strategy is recommended. Nitrile gloves are a suitable choice for the inner layer, providing good splash resistance against a range of chemicals. For the outer layer, consider a more robust glove such as neoprene or butyl rubber, especially for prolonged handling.[2] Always inspect gloves for any signs of degradation or perforation before use.[4] Contaminated gloves should be removed and disposed of immediately, followed by hand washing.[4] |
| Body Protection | A flame-resistant laboratory coat should be worn and kept fully buttoned.[2] Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[2] |
| Respiratory Protection | If work cannot be conducted within a fume hood and there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4] |
II. Safe Handling and Operational Plan
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
A. Preparation and Weighing
-
Designated Area: Designate a specific area within the fume hood for handling this compound.
-
Weighing: If the compound is a solid, weigh it out directly into the reaction vessel or a tared container within the fume hood to prevent the spread of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
B. During the Reaction
-
Closed System: Whenever possible, maintain a closed system to prevent the release of vapors.
-
Temperature Control: Be mindful of the reaction temperature. Exothermic reactions can increase the vapor pressure of the compound and solvents.
-
Monitoring: Regularly inspect the reaction setup for any leaks or signs of instability.
C. Post-Reaction Work-up and Purification
-
Quenching: Quench reactions carefully, especially if reactive reagents were used.
-
Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood.
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling.
III. Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, pre-defined emergency plan is crucial.
A. Spill Response
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[6][7]
-
Ventilate: If safe to do so, increase ventilation by opening the fume hood sash.[8]
-
Assess: From a safe distance, assess the extent of the spill. For minor spills that you are trained and equipped to handle, proceed with cleanup. For major spills, evacuate the lab and call emergency personnel.[9]
-
Contain and Absorb: For liquid spills, contain the spill using an inert absorbent material like vermiculite or sand.[8][10] For solid spills, carefully sweep the material into a container.[8]
-
Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.[8]
-
Dispose: All cleanup materials must be collected in a sealed, labeled container for hazardous waste disposal.[8][9]
B. Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][11] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
IV. Disposal Plan
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][10][13] Do not pour any waste down the drain.[10][13][14]
V. Conclusion
The safe handling of this compound is predicated on a thorough understanding of the potential hazards associated with its constituent parts. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to systematic handling and disposal procedures, researchers can confidently and safely work with this and other novel compounds. This proactive approach to safety not only protects the individual but also fosters a culture of responsibility and excellence in the laboratory.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. astechireland.ie [astechireland.ie]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. chembk.com [chembk.com]
- 6. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 7. Spills, Leaks & Odors: Emergency Situations: Emergency Management & Continuity: Protect IU: Indiana University [protect.iu.edu]
- 8. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 9. umanitoba.ca [umanitoba.ca]
- 10. carlroth.com [carlroth.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. employees.delta.edu [employees.delta.edu]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




